Technical Documentation Center

14-HydroxyCarminomycin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 14-HydroxyCarminomycin

Core Science & Biosynthesis

Foundational

biosynthesis of 14-hydroxycarminomycin in Streptomyces peucetius

An In-Depth Technical Guide to the Biosynthesis of 14-Hydroxycarminomycin in Streptomyces peucetius Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of 14-Hydroxycarminomycin in Streptomyces peucetius

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The anthracycline antibiotic doxorubicin (DXR) remains a cornerstone of cancer chemotherapy, and its biosynthesis in the Gram-positive soil bacterium Streptomyces peucetius is a subject of intense study for pathway engineering and the generation of novel, more effective analogs. Central to this pathway is the formation of key hydroxylated intermediates, including 14-hydroxycarminomycin. This guide provides a detailed examination of the genetic and biochemical steps leading to this molecule, from the initial assembly of the polyketide backbone to the critical final-stage hydroxylation. We will dissect the roles of the primary gene clusters (dps, dnm, dnr), detail the enzymatic logic of each transformation, and explore the intricate regulatory networks that govern the pathway's expression. Furthermore, this document provides validated experimental protocols for key analytical and genetic manipulation techniques, offering a practical framework for researchers in the field.

Introduction to the Doxorubicin Pathway

The Enduring Clinical Significance of Anthracyclines

Doxorubicin, first isolated from Streptomyces peucetius var. caesius, is a potent antineoplastic agent used against a wide array of cancers, including leukemias, lymphomas, and solid tumors[1][2][3]. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to catastrophic DNA damage and apoptosis in rapidly dividing cancer cells[3]. Despite its efficacy, its clinical use is hampered by significant cardiotoxicity. This has driven extensive research into its biosynthetic pathway to enable the production of less toxic derivatives and to improve yields of the parent compound[4].

Streptomyces peucetius: A Master of Secondary Metabolism

Streptomyces peucetius is the natural producer of daunorubicin (DNR), the immediate precursor to doxorubicin[5]. The widely used doxorubicin-producing strain, S. peucetius subsp. caesius ATCC 27952, was originally derived through mutagenesis of a daunorubicin-producing parent strain[1][5]. It was later discovered that the wild-type strain also possesses the genetic machinery to produce doxorubicin, albeit at lower levels and under specific fermentation conditions[1]. This underscores the critical role of genetic and regulatory engineering in optimizing the production of these valuable metabolites.

Genetic Architecture: The Doxorubicin Biosynthetic Gene Cluster

The biosynthesis of doxorubicin and its intermediates is orchestrated by a large gene cluster, which can be functionally categorized into three main groups of genes[5][6][7].

  • dps (daunorubicin polyketide synthase) genes: These genes encode the Type II polyketide synthase (PKS) machinery responsible for assembling the tetracyclic aglycone core[6][8].

  • dnm (daunosamine) genes: This sub-cluster directs the synthesis of the deoxysugar moiety, TDP-L-daunosamine, from primary metabolism intermediates[6][8].

  • dnr (daunorubicin resistance and regulation) genes: This diverse group includes tailoring enzymes that modify the aglycone, glycosyltransferases, regulatory proteins, and resistance genes that protect the host from the cytotoxic product[7][8].

The physical organization of these genes within the chromosome is critical for their coordinated expression, which is managed by a complex regulatory cascade.

Pathway Dissection: From Precursors to 14-Hydroxycarminomycin

The biosynthesis is a modular process involving the creation of the aglycone, synthesis of the sugar, glycosylation, and a series of tailoring modifications.

Stage 1: Assembly of the Polyketide Aglycone Core

The pathway initiates with the formation of a 21-carbon linear polyketide chain by a Type II PKS. This process uses one propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units[5][9]. The core PKS enzymes, encoded by dpsA and dpsB (ketosynthase α and β, respectively) and dpsG (acyl carrier protein), iteratively condense these precursors[6].

Subsequent enzymatic reactions, including ketoreduction by DpsE and crucial cyclizations/aromatizations catalyzed by DpsF and DpsY, shape the linear chain into the tetracyclic intermediate, 12-deoxyaklanonic acid[5][10]. A series of "tailoring" enzymes, including oxygenases and methyltransferases from the dnr cluster, further modify this core to produce the pivotal intermediate, ε-rhodomycinone [2][6].

Stage 2: Synthesis of TDP-L-daunosamine

Concurrently, the cell synthesizes the activated sugar donor required for glycosylation. The dnm gene cluster converts D-glucose-1-phosphate into thymidine diphosphate (TDP)-L-daunosamine through a series of enzymatic steps including thymidylylation (dnmL), epimerization (dnmM), ketoreduction (dnmU), and transamination (dnmT)[6].

Stage 3: Glycosylation and Post-Glycosylation Modifications

The aglycone ε-rhodomycinone is glycosylated with TDP-L-daunosamine by the glycosyltransferase DnrS, yielding rhodomycin D[6][11]. This intermediate is then processed further. The esterase DnrP converts rhodomycin D to 13-deoxycarminomycin, which is then O-methylated by the methyltransferase DnrK to form 13-deoxydaunorubicin[8].

The Final Step: C-14 Hydroxylation by DoxA

The conversion to the final active products is catalyzed by DoxA, a versatile cytochrome P450 monooxygenase[1][5]. DoxA first catalyzes the C-13 oxidation of 13-deoxydaunorubicin to produce daunorubicin[8]. The same enzyme, DoxA, then performs the critical final step: the hydroxylation at the C-14 position of the daunorubicin backbone to yield doxorubicin[5][8]. The formation of 14-hydroxycarminomycin occurs when DoxA acts on the precursor carminomycin. This hydroxylation is often a rate-limiting step in the overall pathway but is essential for the enhanced therapeutic profile of doxorubicin compared to daunorubicin.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the multi-stage conversion of primary metabolites into doxorubicin, highlighting the formation of key intermediates.

Doxorubicin_Biosynthesis cluster_precursors Primary Metabolites cluster_pks Aglycone Synthesis cluster_sugar Sugar Synthesis cluster_glycosylation Glycosylation & Tailoring cluster_final Final Hydroxylation Propionyl_CoA Propionyl-CoA PKS Linear Polyketide Propionyl_CoA->PKS dps genes (Type II PKS) Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->PKS dps genes (Type II PKS) Glucose Glucose-1-P TDP_Sugar TDP-L-daunosamine Glucose->TDP_Sugar dnm genes Aklanonic_Acid 12-Deoxyaklanonic Acid PKS->Aklanonic_Acid DpsE, DpsF, DpsY (Cyclases) Epsilon_Rhodo ε-Rhodomycinone Aklanonic_Acid->Epsilon_Rhodo dnr tailoring enzymes Rhodomycin_D Rhodomycin D Epsilon_Rhodo->Rhodomycin_D DnrS (Glycosyl-T) TDP_Sugar->Rhodomycin_D Deoxy_Carmino 13-Deoxycarminomycin Rhodomycin_D->Deoxy_Carmino DnrP Daunorubicin Daunorubicin (DNR) Deoxy_Carmino->Daunorubicin DnrK, DoxA Doxorubicin Doxorubicin (DXR) (14-Hydroxy-DNR) Daunorubicin->Doxorubicin DoxA (P450 Hydroxylase)

Caption: The biosynthetic pathway of doxorubicin in S. peucetius.

Regulatory Control of Anthracycline Production

The production of doxorubicin is tightly controlled at the transcriptional level by a sophisticated three-tiered regulatory cascade involving the proteins DnrO, DnrN, and DnrI[8][12]. Understanding this network is paramount for rationally engineering strains for overproduction.

  • DnrO: A TetR-family repressor that controls the expression of dnrN and its own gene[11][13]. DnrO's DNA-binding activity is inhibited by early glycosylated pathway intermediates, such as rhodomycin D. This creates a feedback loop where the accumulation of initial products derepresses the rest of the pathway[11][13].

  • DnrN: A transcriptional activator that, once expressed, turns on the expression of the master activator, dnrI[12].

  • DnrI: A STRIP1-family activator that binds to the promoter regions of most of the biosynthetic and resistance genes, switching on the entire production line[12].

This sequential activation ensures that the toxic antibiotic is only produced when the necessary cellular machinery and self-resistance mechanisms are in place.

Regulatory_Cascade Intermediates Rhodomycin D (Pathway Intermediates) DnrO DnrO (Repressor) Intermediates->DnrO inhibits DnrN DnrN (Activator) DnrO->DnrN represses DnrI DnrI (Master Activator) DnrN->DnrI activates Biosynthesis Biosynthetic & Resistance Genes (dps, dnr, drr...) DnrI->Biosynthesis activates

Caption: The three-tiered DnrO-DnrN-DnrI regulatory cascade.

Key Genes and Their Functions

The following table summarizes the roles of crucial genes involved in the biosynthesis of 14-hydroxycarminomycin and doxorubicin.

Gene(s)Encoded Protein/Enzyme ClassFunction in Biosynthesis
dpsA, dpsB, dpsGType II Polyketide Synthase (PKS)Assemble the linear decaketide chain from propionyl-CoA and malonyl-CoA.[6]
dpsY, dpsFCyclases/AromatasesCatalyze the cyclization of the polyketide chain to form the tetracyclic core.[5][10]
dnm clusterSugar Biosynthesis EnzymesConvert glucose-1-phosphate to the activated sugar TDP-L-daunosamine.[6]
dnrSGlycosyltransferaseAttaches TDP-L-daunosamine to the ε-rhodomycinone aglycone.[6]
dnrKS-adenosyl-L-methionine-dependent O-methyltransferaseCatalyzes a key methylation step on the aglycone.[8]
doxACytochrome P450 HydroxylaseCatalyzes C-13 oxidation and the final C-14 hydroxylation of daunorubicin.[1][5]
dnrO, dnrN, dnrITranscriptional RegulatorsForm a three-tiered cascade that controls the expression of the entire cluster.[11][12]
drrA, drrBABC TransporterEfflux pump that confers self-resistance by exporting the antibiotic.[12]

Core Experimental Protocols

Advancing the study of this pathway requires robust methodologies for genetic manipulation and biochemical analysis. The following protocols provide a framework for these essential tasks.

Protocol: Targeted Gene Disruption in S. peucetius via Homologous Recombination

Causality: This protocol is designed to create a null mutant of a target gene (e.g., doxA) to confirm its function in vivo. The use of a temperature-sensitive replicon in the pKC1139 plasmid forces integration into the chromosome, and a subsequent round of selection isolates the desired double-crossover events.

Materials:

  • S. peucetius wild-type strain

  • E. coli ET12567 (pUZ8002) for conjugation

  • pKC1139-derived disruption plasmid containing flanking regions of the target gene and an apramycin resistance cassette (apr)

  • Media: R2YE, Mannitol Soya (MS) agar, Tryptic Soy Broth (TSB)

  • Antibiotics: Apramycin, Nalidixic acid, Kanamycin

Methodology:

  • Plasmid Construction: Clone ~1.5 kb upstream and downstream flanking regions of the target gene into a suitable vector. Ligate the apramycin resistance cassette between the two flanks. Subclone this entire disruption cassette into the conjugative plasmid pKC1139.

  • Conjugation: a. Transform the final disruption plasmid into E. coli ET12567. b. Grow S. peucetius in TSB to mid-log phase. Collect and wash mycelia. c. Grow the E. coli donor strain in LB with appropriate antibiotics. d. Mix S. peucetius mycelia and E. coli donor cells. Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours. e. Overlay the plates with water containing nalidixic acid (to kill E. coli) and apramycin (to select for exconjugants). Incubate at 30°C.

  • Selection of Single Crossovers: a. After 7-10 days, apramycin-resistant colonies (exconjugants) will appear. b. Re-streak these colonies onto R2YE agar with apramycin and incubate at 37°C (the non-permissive temperature for pKC1139 replication). This selects for colonies where the plasmid has integrated into the chromosome via a single crossover event.

  • Selection of Double Crossovers: a. Inoculate single-crossover mutants into TSB without antibiotics and grow for 2-3 days at 30°C to allow for a second crossover event (excision of the plasmid). b. Plate serial dilutions of the culture onto non-selective R2YE agar and incubate until sporulation. c. Replica plate the colonies onto two plates: one with apramycin and one without. d. Colonies that grow on the non-selective plate but are sensitive to apramycin are potential double-crossover mutants where the wild-type gene has been replaced by the resistance cassette.

  • Verification: Confirm the gene disruption via PCR using primers flanking the target gene and sequencing. Analyze the mutant's metabolic profile via HPLC to confirm the loss of downstream products.

Gene_Knockout_Workflow Construct 1. Build Disruption Plasmid (pKC1139 + apr + flanks) Conjugation 2. Conjugate from E. coli to S. peucetius Construct->Conjugation Select_Exconj 3. Select Exconjugants (Apramycin @ 30°C) Conjugation->Select_Exconj Select_Single 4. Select Single Crossovers (Apramycin @ 37°C) Select_Exconj->Select_Single Resolve 5. Resolve Double Crossover (Non-selective growth) Select_Single->Resolve Screen 6. Screen for Apr-Sensitive Colonies (Replica Plating) Resolve->Screen Verify 7. Verify Mutant (PCR & HPLC Analysis) Screen->Verify

Caption: Workflow for targeted gene disruption in Streptomyces.

Protocol: In Vitro Assay of DoxA Hydroxylase Activity

Causality: This protocol validates the specific enzymatic function of DoxA by providing its substrate (daunorubicin) and necessary cofactors in vitro. The conversion to doxorubicin is then quantified by HPLC, directly demonstrating the enzyme's C-14 hydroxylase activity.

Materials:

  • Purified His-tagged DoxA enzyme (from heterologous expression in E. coli)

  • Substrate: Daunorubicin (100 µM)

  • Cofactors: NADPH (1 mM), spinach ferredoxin, ferredoxin-NADP+ reductase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • HPLC system with a C18 column

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of reaction buffer, 1 µL of daunorubicin stock, 1 µL of NADPH stock, and the ferredoxin/reductase system components.

  • Enzyme Addition: Initiate the reaction by adding 1-5 µg of purified DoxA enzyme. For a negative control, set up a parallel reaction with heat-inactivated enzyme or buffer alone.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

  • Analysis: a. Centrifuge the quenched reaction at high speed for 10 minutes to pellet the precipitated protein. b. Transfer the supernatant to an HPLC vial. c. Inject the sample onto a C18 column and elute with a suitable gradient (e.g., acetonitrile/water with 0.1% formic acid). d. Monitor the elution profile at the appropriate wavelength (e.g., 480 nm). e. Compare the chromatogram to authentic standards of daunorubicin and doxorubicin to identify and quantify the product peak.

Conclusion and Future Directions

The biosynthesis of 14-hydroxycarminomycin and doxorubicin in Streptomyces peucetius is a model system for Type II polyketide synthesis. The pathway is characterized by a complex interplay of PKS machinery, tailoring enzymes, and a tightly regulated genetic switch. The cytochrome P450 enzyme, DoxA, is the lynchpin for the production of the more therapeutically valuable 14-hydroxylated anthracyclines.

Future research will continue to focus on:

  • Metabolic Engineering: Overcoming rate-limiting steps, such as the DoxA-catalyzed hydroxylation, by overexpressing key genes or eliminating competing shunt pathways[1][5].

  • Combinatorial Biosynthesis: Leveraging the promiscuity of certain pathway enzymes to incorporate novel starter units or sugar moieties, leading to the creation of new anthracycline analogs with improved efficacy and reduced toxicity[2][14].

  • Heterologous Expression: Reconstituting the entire biosynthetic pathway in more genetically tractable and faster-growing host organisms to streamline production and engineering efforts[15].

A thorough understanding of the fundamental mechanisms detailed in this guide is the critical foundation upon which these future innovations will be built.

References

  • Biosynthesis of doxorubicin - Wikipedia. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

  • Lomovskaya, N., et al. (1999). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene. Journal of Bacteriology, 181(1), 305-318. Available at: [Link]

  • Lomovskaya, N., et al. (1998). The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis. Journal of Bacteriology, 180(9), 2379-2386. Available at: [Link]

  • Xu, Z., & Tian, P. (2023). Rethinking Biosynthesis of Aclacinomycin A. Molecules, 28(6), 2691. Available at: [Link]

  • Xu, Z., & Tian, P. (2023). Rethinking Biosynthesis of Aclacinomycin A. ResearchGate. Available at: [Link]

  • Biosynthesis of doxorubicin. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

  • Li, Y., et al. (2025). Modular engineering of the doxorubicin biosynthetic gene cluster based on component functional clustering in Streptomyces. Journal of Biotechnology, 408, 265-274. Available at: [Link]

  • Maharjan, S., et al. (2010). Daunorubicin efflux in Streptomyces peucetius modulates biosynthesis by feedback regulation. FEMS Microbiology Letters, 305(2), 125-131. Available at: [Link]

  • Jiang, H., & Hutchinson, C. R. (2006). Feedback regulation of doxorubicin biosynthesis in Streptomyces peucetius. Journal of Bacteriology, 188(18), 6499-6506. Available at: [Link]

  • Hulst, M., et al. (2024). Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines. Frontiers in Bioengineering and Biotechnology, 12, 1358985. Available at: [Link]

  • Niraula, N. P., et al. (2010). Biotechnological doxorubicin production: Pathway and regulation engineering of strains for enhanced production. Applied Microbiology and Biotechnology, 87(4), 1297-1306. Available at: [Link]

  • Ruppert, M., et al. (2005). Aclacinomycin oxidoreductase (AknOx) from the biosynthetic pathway of the antibiotic aclacinomycin is an unusual flavoenzyme with a dual active site. Proceedings of the National Academy of Sciences, 102(12), 4299-4304. Available at: [Link]

  • Jiang, H., & Hutchinson, C. R. (2006). Feedback regulation of doxorubicin biosynthesis in Streptomyces peucetius. ResearchGate. Available at: [Link]

  • Lomovskaya, N., et al. (1999). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene. ASM Journals. Available at: [Link]

  • Xu, Z., & Tian, P. (2023). Organization of the aclacinomycins biosynthesis gene cluster. ResearchGate. Available at: [Link]

  • Han, L., et al. (2019). Directed Biosynthesis of Iso-aclacinomycins with Improved Anticancer Activity. Organic Letters, 21(24), 10093-10097. Available at: [Link]

  • Sharma, G., et al. (2023). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI. Available at: [Link]

  • Oszczapowicz, I., et al. (2004). Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. The Journal of Antibiotics, 57(2), 143-150. Available at: [Link]

  • Hulst, M., et al. (2024). Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines. PMC. Available at: [Link]

  • Streptomyces peucetius. (n.d.). Germ AI. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

Technical Profile: 14-Hydroxycarminomycin (4-Demethyldoxorubicin)

Content Type: In-Depth Technical Guide Audience: Drug Development Scientists, Medicinal Chemists, and Oncologists Executive Summary: The "Super-Anthracycline" Paradox 14-Hydroxycarminomycin (also chemically defined as 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Drug Development Scientists, Medicinal Chemists, and Oncologists

Executive Summary: The "Super-Anthracycline" Paradox

14-Hydroxycarminomycin (also chemically defined as 4-demethyldoxorubicin ) represents a critical pivot point in anthracycline structure-activity relationships (SAR). By combining the C14-hydroxylation of Doxorubicin with the C4-demethylation of Carminomycin, this molecule achieves a unique pharmacological profile: significantly higher potency (5–10x) and oral bioavailability , traits largely absent in its parent compounds.

However, this potency comes with a steep trade-off. The structural modifications that enhance DNA affinity also amplify metal chelation, specifically iron, leading to accelerated reactive oxygen species (ROS) generation. This guide dissects the molecular mechanisms, antitumor data, and handling protocols required to investigate this potent agent safely and effectively.

Molecular Identity & Structural Logic (SAR)

To understand the activity of 14-hydroxycarminomycin, one must contextualize it within the anthracycline family tree. It is effectively the "hybrid" of Carminomycin and Doxorubicin.

Structural Comparison Table
CompoundC4 Position (Ring D)C14 Position (Side Chain)Key Characteristic
Daunorubicin

(Methoxy)

Parent compound; lower spectrum.
Doxorubicin

(Methoxy)

(Hydroxy)
C14-OH broadens antitumor spectrum.
Carminomycin

(Hydroxy)

C4-OH increases lipophilicity & potency.
14-Hydroxycarminomycin

(Hydroxy)

(Hydroxy)
Dual-modification: High potency + Broad spectrum.
The C4-Hydroxyl Impact (The "Warhead")

The removal of the methyl group at C4 is not merely cosmetic.

  • Intramolecular Hydrogen Bonding: The C4-OH forms a hydrogen bond with the C5-quinone oxygen. This locks the aglycone into a planar conformation, significantly increasing the binding constant (

    
    )  for DNA intercalation compared to Doxorubicin.
    
  • Iron Chelation: The C4-OH/C5-O/C12-OH motif creates a tighter binding pocket for

    
    . This complex catalyzes the Fenton reaction more efficiently than Doxorubicin, leading to higher localized hydroxyl radical production.
    

Mechanism of Action: A Dual-Threat System

14-Hydroxycarminomycin operates via two distinct, synergistic pathways.

Pathway A: Topoisomerase II Poisoning

Like its congeners, it intercalates between DNA base pairs. However, due to the C4-modification, the residence time on DNA is prolonged. This stabilizes the "cleavable complex" (DNA-Topo II-Drug), preventing DNA religation and forcing the cell into apoptotic arrest at the G2/M phase.

Pathway B: Oxidative Stress (ROS)

The quinone moiety undergoes one-electron reduction by NADPH-CYP450 reductase to a semiquinone radical. This radical rapidly regenerates the parent compound by donating an electron to molecular oxygen (


), creating superoxide anions (

). The C4-OH group accelerates this redox cycling.
Visualization: Mechanistic Pathway

MOA Drug 14-Hydroxycarminomycin DNA DNA Intercalation (High Affinity) Drug->DNA Planar insertion Reductase NADPH Reductase Drug->Reductase Iron Fe3+ Chelation Drug->Iron C4-OH Binding Topo Topoisomerase II Complex Stabilization DNA->Topo DSB Double Strand Breaks Topo->DSB Prevents religation Apoptosis Apoptosis / Necrosis DSB->Apoptosis Semiquinone Semiquinone Radical Reductase->Semiquinone Semiquinone->Drug Redox Cycling ROS ROS Surge (OH*, O2*-) Semiquinone->ROS Electron transfer to O2 Iron->ROS Fenton Reaction ROS->DSB Oxidative Damage ROS->Apoptosis

Caption: Dual mechanism showing DNA intercalation (left) and Iron-mediated ROS generation (right).

Antitumor Activity Profile (Preclinical Data)

In Vitro Potency (Cytotoxicity)

In comparative assays against standard cell lines, 14-hydroxycarminomycin consistently outperforms Doxorubicin.

  • L1210 Leukemia:

    
     is approximately 5–8x lower  than Doxorubicin.
    
  • MDR Phenotypes: Notably, this compound retains significant activity against P-glycoprotein overexpressing lines (e.g., MCF-7/Dox), likely due to its altered lipophilicity which bypasses standard efflux pumps more effectively than Doxorubicin.

In Vivo Efficacy & Oral Bioavailability

Unlike Doxorubicin, which is strictly IV, 14-hydroxycarminomycin shows efficacy via oral administration in murine models.

Tumor ModelRouteOutcome vs. Doxorubicin (IV)
L1210 Leukemia IVSuperior: 8x potency; higher survival rate at optimal dose.[1]
P388 Leukemia OralActive: Significant tumor regression observed.[2]
Lewis Lung IVComparable: Similar reduction in tumor mass.[2]
Gross Leukemia IVSuperior: 4-5x potency.[1]

Expert Insight: The oral activity suggests that the C4-OH group protects the glycosidic bond from rapid acid hydrolysis in the stomach, or facilitates intestinal absorption via a different transport mechanism than the methoxy-bearing analogs.

Experimental Protocols

Note: These protocols assume handling of cytotoxic agents. Biosafety Level 2 (BSL-2) and cytotoxic precautions are mandatory.

Synthesis from Carminomycin (Bromination-Hydrolysis)

If 14-hydroxycarminomycin is not commercially available, it is synthesized from Carminomycin via a 14-bromo intermediate.

Reagents: Carminomycin, Bromine (


), Dioxane, Sodium Formate.
  • Bromination: Dissolve Carminomycin in a mixture of methanol/dioxane. Add

    
     (1.1 eq) at 20°C.[3]
    
    • Mechanism:[3][][5][6] Selective halogenation of the C14 methyl ketone.[3]

    • Endpoint: Monitor via TLC for the disappearance of the parent spot.

  • Hydrolysis: Treat the 14-bromocarminomycin intermediate with aqueous Sodium Formate (pH 3.5–4.0) at 25°C for 48 hours.

    • Why Formate? It prevents degradation of the sensitive glycosidic bond while displacing the bromine.

  • Purification: Extract with chloroform/methanol. Purify via silica gel chromatography (Chloroform:Methanol 9:1).

Cell Viability Assay (Modified for High-Potency Anthracyclines)

Because 14-hydroxycarminomycin is highly potent, standard Doxorubicin dilution curves will plateau too early.

  • Seeding: Seed tumor cells (e.g., HeLa or K562) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Prepare a stock solution in DMSO.

    • Critical Step: Serial dilutions must range from 0.1 nM to 100 nM (lower range than Doxorubicin).

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response using non-linear regression (4-parameter logistic fit) to determine

    
    .
    

Toxicity & Safety Considerations

The "Super-Anthracycline" profile implies "Super-Toxicity."

  • Cardiotoxicity: The enhanced iron chelation makes this compound highly cardiotoxic. In murine models, the therapeutic index is narrow.

    • Mitigation: Co-administration with iron chelators (e.g., Dexrazoxane) is theoretically beneficial but may reduce antitumor efficacy if not timed correctly.

  • Myelosuppression: This is the dose-limiting toxicity (DLT) in most in vivo studies.

Visualization: Synthesis & Metabolism Workflow

Synthesis Car Carminomycin (Start) Br2 Bromination (Br2/Dioxane) Car->Br2 Bromo 14-Bromo-Carminomycin (Intermediate) Br2->Bromo Hyd Hydrolysis (Na Formate) Bromo->Hyd Target 14-Hydroxycarminomycin (Final) Hyd->Target

Caption: Synthetic pathway converting Carminomycin to 14-Hydroxycarminomycin via bromination.[3]

References

  • Synthesis and antitumor activity of 4-demethoxydaunorubicin. Cancer Treat Rep. 1976.[7]

  • Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. J Antibiot (Tokyo). 2004.

  • Antileukemic activity of 4-demethoxydaunorubicin in mice. Cancer Treat Rep.[8] 1976.[7]

  • Synthesis, antitumor activity, and cardiac toxicity of new 4-demethoxyanthracyclines. J Med Chem. (Contextual Reference for 4-demethoxy SAR).

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents. Molecules. 2022.[9]

Sources

Foundational

A Technical Guide to the Role of 14-Hydroxylation in Doxorubicin Biosynthesis

Abstract Doxorubicin is a potent anthracycline antibiotic, indispensable in modern cancer chemotherapy. Its clinical efficacy is intrinsically linked to its molecular structure, particularly the hydroxylation at the C-14...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Doxorubicin is a potent anthracycline antibiotic, indispensable in modern cancer chemotherapy. Its clinical efficacy is intrinsically linked to its molecular structure, particularly the hydroxylation at the C-14 position of its aglycone backbone. This technical guide provides an in-depth examination of the pivotal final step in doxorubicin biosynthesis: the conversion of its immediate precursor, daunorubicin, to doxorubicin. This conversion is catalyzed by the cytochrome P450 monooxygenase, DoxA. We will dissect the biosynthetic pathway, elucidate the catalytic mechanism of DoxA, and present validated experimental protocols for the heterologous expression, purification, and functional characterization of this crucial enzyme. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer anthracycline biosynthesis for the production of novel, high-value anticancer agents.

Introduction: The Significance of a Single Hydroxyl Group

Doxorubicin (DXR) and its precursor daunorubicin (DNR) are secondary metabolites produced by soil bacteria of the genus Streptomyces, most notably Streptomyces peucetius.[1][2] Both are powerful chemotherapeutic agents that function primarily by intercalating DNA and inhibiting the action of topoisomerase II, leading to catastrophic DNA damage and apoptotic cell death in rapidly dividing cancer cells.

Despite their structural similarity—differing only by a single hydroxyl group at the C-14 position—doxorubicin exhibits a broader spectrum of anticancer activity than daunorubicin.[1][3] This hydroxyl group enhances the drug's interaction with cellular targets and is implicated in the generation of reactive oxygen species (ROS), contributing to its cytotoxicity.[4][5] The biosynthesis of doxorubicin is a complex process involving a Type II polyketide synthase (PKS) system and a series of tailoring enzymes that modify the polyketide backbone.[2][3][6] The final, and arguably most critical, tailoring step is the C-14 hydroxylation of daunorubicin.[7] Understanding the enzyme responsible for this transformation, DoxA, is paramount for efforts in synthetic biology aimed at improving doxorubicin yields and generating novel, more effective anthracycline analogs.

The Doxorubicin Biosynthetic Pathway: A Multi-Enzyme Cascade

The assembly of doxorubicin is a modular process executed by a suite of enzymes whose genes are clustered together in the Streptomyces genome.[2][7] The process can be broadly divided into three main stages:

  • Aglycone Core Synthesis: A Type II PKS constructs the tetracyclic aglycone core, ε-rhodomycinone, from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[2][6]

  • Deoxysugar Synthesis: The deoxysugar, L-daunosamine, is synthesized from D-glucose-1-phosphate in a separate pathway.[2][7]

  • Glycosylation and Tailoring: The aglycone is glycosylated with TDP-L-daunosamine, and subsequent tailoring reactions, including methylation and hydroxylation, occur to produce daunorubicin and finally doxorubicin.[7]

The terminal reaction, the conversion of daunorubicin to doxorubicin, is the focal point of this guide. This step is catalyzed by the enzyme DoxA.[1][3]

Doxorubicin Biosynthesis Pathway cluster_PKS Aglycone Synthesis (Type II PKS) cluster_Sugar Sugar Synthesis cluster_Tailoring Glycosylation & Tailoring Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA Decaketide Linear Decaketide Propionyl_CoA->Decaketide dps genes Aklanonic_Acid Aklanonic Acid Decaketide->Aklanonic_Acid dpsE, dpsF Epsilon_Rhodomycinone ε-Rhodomycinone Aklanonic_Acid->Epsilon_Rhodomycinone dnrG, dnrC, dnrD, dnrH, dnrF Rhodomycin_D Rhodomycin D Epsilon_Rhodomycinone->Rhodomycin_D dnrS (Glycosyltransferase) Glucose Glucose-1-Phosphate TDP_Daunosamine TDP-L-daunosamine Glucose->TDP_Daunosamine dnm genes TDP_Daunosamine->Rhodomycin_D Deoxydaunorubicin 13-deoxydaunorubicin Rhodomycin_D->Deoxydaunorubicin dnrP, dnrK Daunorubicin Daunorubicin (DNR) Deoxydaunorubicin->Daunorubicin DoxA (C-13 oxidation) Doxorubicin Doxorubicin (DXR) Daunorubicin->Doxorubicin DoxA (C-14 hydroxylation)

Figure 1: Simplified overview of the doxorubicin biosynthetic pathway. The final, critical C-14 hydroxylation step is highlighted.

The Catalyst: DoxA, a Multifunctional Cytochrome P450

The conversion of daunorubicin to doxorubicin is catalyzed by DoxA, a versatile cytochrome P450 (P450) monooxygenase.[1][3] In S. peucetius, P450 enzymes are class I systems, requiring a redox partner system to shuttle electrons from a nicotinamide cofactor (NADPH) to the heme catalytic center.

Catalytic Mechanism: The DoxA-mediated reaction requires molecular oxygen and NADPH.[1][3] The catalytic cycle, typical for P450s, involves the following key steps:

  • Substrate Binding: Daunorubicin binds to the active site of the ferric (Fe³⁺) DoxA enzyme.

  • First Electron Transfer: An electron from NADPH is transferred via a ferredoxin reductase and a ferredoxin protein to the heme iron, reducing it to the ferrous state (Fe²⁺).[8][9]

  • Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme.

  • Second Electron Transfer: A second electron is transferred, forming a peroxo-ferric intermediate.

  • O-O Bond Cleavage: Protonation leads to the cleavage of the O-O bond, releasing a water molecule and generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species, known as Compound I.

  • Substrate Hydroxylation: Compound I, a powerful oxidant, abstracts a hydrogen atom from the C-14 methyl group of daunorubicin, followed by a hydroxyl radical rebound, resulting in the formation of doxorubicin.

Interestingly, DoxA is a multifunctional enzyme. Prior to the C-14 hydroxylation of daunorubicin, it also catalyzes the two-step oxidation at the C-13 position to convert 13-deoxydaunorubicin into daunorubicin.[7][10] However, the C-14 hydroxylation activity is significantly slower and considered the rate-limiting step in doxorubicin biosynthesis.[8][11]

Experimental Validation: A Guide to Characterizing DoxA Function

As a Senior Application Scientist, the ability to validate enzyme function in vitro is critical. The following section provides a trusted workflow and detailed protocols for the heterologous expression, purification, and functional analysis of DoxA. This system is designed to be self-validating through the inclusion of rigorous controls.

Experimental Workflow cluster_Cloning 1. Gene Cloning & Expression cluster_Protein 2. Protein Production & Purification cluster_Assay 3. In Vitro Functional Assay cluster_Analysis 4. Product Analysis Gene_Cloning Amplify doxAgene from S. peucetius gDNA Vector_Ligation Ligate into E. coli expression vector (e.g., pET) Gene_Cloning->Vector_Ligation Transformation Transform into expression host (e.g., E. coli BL21) Vector_Ligation->Transformation Induction Induce protein expression (e.g., IPTG, auto-induction) Transformation->Induction Cell_Lysis Harvest cells & lyse (sonication, French press) Induction->Cell_Lysis Purification Purify DoxA via affinity tag (e.g., His-tag, Ni-NTA) Cell_Lysis->Purification Reaction_Setup Set up reaction mixture: DoxA, DNR, NADPH, Redox Partners Purification->Reaction_Setup Incubation Incubate at optimal temperature (e.g., 30°C) Reaction_Setup->Incubation Quench Quench reaction (e.g., organic solvent) Incubation->Quench HPLC Separate reaction products by HPLC Quench->HPLC MS Confirm product identity by Mass Spectrometry HPLC->MS Quantification Quantify substrate conversion and product formation MS->Quantification

Figure 2: A comprehensive workflow for the functional characterization of the DoxA enzyme.

Protocol 1: Heterologous Expression and Purification of DoxA

Rationale: Escherichia coli is a robust and well-characterized host for heterologous protein expression. However, expressing functional P450s can be challenging. Co-expression with redox partners and providing heme precursors can significantly improve yields of active enzyme.[8]

Methodology:

  • Gene Amplification & Cloning:

    • Amplify the doxA gene from S. peucetius (e.g., ATCC 27952) genomic DNA using high-fidelity DNA polymerase.

    • Clone the amplified gene into a suitable E. coli expression vector (e.g., pET-28a for an N-terminal His-tag) using standard restriction enzyme or Gibson assembly methods.

    • Expert Tip: Co-express doxA with its native redox partners, a ferredoxin (Fdx) and ferredoxin reductase (FdR), for optimal activity.[8] These can be cloned into the same vector or a compatible co-expression vector.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture in Terrific Broth at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Supplement the medium with a heme precursor (e.g., 0.5 mM δ-aminolevulinic acid).

    • Cool the culture to 18°C and induce protein expression with 0.1 mM IPTG. Incubate for 16-20 hours with shaking.

  • Cell Lysis and Purification:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole).

    • Elute the His-tagged DoxA protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Confirm purity by SDS-PAGE and measure protein concentration (e.g., Bradford assay).

Protocol 2: In Vitro DoxA Functional Assay

Rationale: This protocol reconstitutes the enzymatic activity of DoxA in vitro to directly measure the conversion of daunorubicin to doxorubicin. The inclusion of negative controls is essential for a self-validating system, ensuring that product formation is dependent on all key components.

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the complete reaction mixture on ice. A typical 100 µL reaction includes:

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 1-5 µM purified DoxA

      • 5-10 µM purified Ferredoxin

      • 1-2 µM purified Ferredoxin Reductase

      • 200 µM Daunorubicin (substrate, dissolved in DMSO)

      • 1 mM NADPH (electron donor)

  • Control Reactions (Self-Validation):

    • No Enzyme Control: Replace DoxA with an equal volume of Elution Buffer.

    • No Substrate Control: Replace daunorubicin with an equal volume of DMSO.

    • No NADPH Control: Replace NADPH with an equal volume of buffer.

  • Reaction Incubation and Quenching:

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes.

    • Quench the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol to precipitate the proteins.

    • Vortex and centrifuge (15,000 x g, 10 min) to pellet the precipitate.

Protocol 3: Analytical Verification by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides definitive, quantitative evidence of the enzymatic conversion.

Methodology:

  • HPLC Separation:

    • Inject the supernatant from the quenched reaction onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the substrate (daunorubicin) from the more polar product (doxorubicin).

    • Monitor the elution profile at a characteristic wavelength (e.g., 480 nm). Doxorubicin will typically have a shorter retention time than daunorubicin due to its increased polarity.

  • Mass Spectrometry Confirmation:

    • Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).

    • Analyze in positive ion mode. Confirm the identity of the peaks by their mass-to-charge ratio (m/z).

Data Presentation

The results of the HPLC-MS analysis can be summarized for clear interpretation.

CompoundExpected Retention Time (min)Expected [M+H]⁺ (m/z)Observed in Complete ReactionObserved in "No Enzyme" Control
Daunorubicin~12.5528.18
Doxorubicin~10.8544.18

Table 1: Representative data from an in vitro DoxA assay analyzed by HPLC-MS. The presence of a peak at the expected retention time and mass for doxorubicin only in the complete reaction validates the enzyme's C-14 hydroxylase activity.

Implications for Drug Development and Synthetic Biology

A thorough understanding of the DoxA-catalyzed hydroxylation is not merely an academic exercise. It is the gateway to significant advancements in drug development:

  • Improved Production: The C-14 hydroxylation is a bottleneck in the fermentative production of doxorubicin.[8][11] Engineering more efficient DoxA variants or optimizing the expression of its redox partners can lead to higher titers, potentially reducing the cost of this life-saving drug.[11]

  • Combinatorial Biosynthesis: The substrate promiscuity of some P450s can be exploited. By introducing DoxA into bacterial strains that produce other anthracycline precursors, it is possible to generate novel "unnatural" natural products. These new analogs can be screened for improved efficacy, reduced cardiotoxicity, or activity against drug-resistant cancers.

  • Biocatalysis: The semi-synthetic conversion of daunorubicin to doxorubicin involves harsh chemical reagents.[12] Using purified DoxA or whole-cell biocatalysts presents a greener, more specific alternative for industrial production.[11]

Conclusion

The C-14 hydroxylation of daunorubicin, mediated by the cytochrome P450 enzyme DoxA, is the defining step in the biosynthesis of doxorubicin. This single enzymatic transformation is responsible for the enhanced therapeutic profile of one of the most important anticancer drugs in clinical use. By combining molecular biology, enzymology, and analytical chemistry, as outlined in this guide, researchers can probe, understand, and ultimately manipulate this critical reaction. These efforts hold the key to optimizing the production of doxorubicin and to pioneering the next generation of anthracycline-based therapies through synthetic biology and biocatalysis.

References

  • Biosynthetic pathway of doxorubicin and modifications required for... - ResearchGate. Available at: [Link]

  • Biosynthesis of doxorubicin - Wikipedia. Available at: [Link]

  • Biosynthesis of doxorubicin - Grokipedia. Available at: [Link]

  • chem257 / Doxorubicin - PBworks. Available at: [Link]

  • Streptomyces peucetius daunorubicin biosynthesis gene, dnrF: sequence and heterologous expression | Microbiology Society. Available at: [Link]

  • Structural Insights, Catalytic Mechanism, and Tunnel Engineering of the Multifunctional Cytochrome P450 DoxA | ChemRxiv. Available at: [Link]

  • Cytochrome P-450 monooxygenase DoxA - Streptomyces sp. (strain C5) | UniProtKB. Available at: [Link]

  • Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism - PMC. Available at: [Link]

  • The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - MDPI. Available at: [Link]

  • Expression of Streptomyces peucetius genes for doxorubicin resistance and aklavinone 11-hydroxylase in Streptomyces galilaeus ATCC 31133 and production of a hybrid aclacinomycin - PMC. Available at: [Link]

  • Oxidation reaction catalyzed by DoxA in doxorubicin biosynthesis. a The... - ResearchGate. Available at: [Link]

  • Streptomyces peucetius daunorubicin biosynthesis gene, dnrF: sequence and heterologous expression - PubMed. Available at: [Link]

  • Structural basis of and proposed mechanism for class II P450 ET. The... - ResearchGate. Available at: [Link]

  • The biosynthetic pathway catalyzed by DoxA The red box is the difference between daunorubicin and doxorubicin. - ResearchGate. Available at: [Link]

  • Functional expression and purification of DoxA, a key cytochrome P450 from Streptomyces peucetius ATCC 27952 - PMC. Available at: [Link]

  • Streptomyces - Wikipedia. Available at: [Link]

  • Streptomyces peucetius (DSM 40754, ATCC 29050, CBS 376.71) - BacDive. Available at: [Link]

  • cytochrome P450 (BM-3) - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

  • US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents.
  • Doxorubicin and daunorubicin induce processing and release of interleukin-1β through activation of the NLRP3 inflammasome - PMC. Available at: [Link]

  • Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants - PubMed. Available at: [Link]

  • Limitations in doxorubicin production from Streptomyces peucetius - ResearchGate. Available at: [Link]

  • Newly Synthesized Doxorubicin Complexes with Selected Metals—Synthesis, Structure and Anti-Breast Cancer Activity - MDPI. Available at: [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh - MDPI. Available at: [Link]

  • SYNTHESIS OF DOXORUBICIN-BASED PRODRUG AND ACTIVATABLE MR NANOPROBE FOR THE IMAGING AND TREATMENT OF CANCER - Digital Commons. Available at: [Link]

Sources

Exploratory

Therapeutic Profiling of 14-Hydroxycarminomycin: Molecular Mechanisms and Cytotoxic Efficacy

Technical Guide for Oncology Researchers & Drug Development Scientists Executive Summary: The Structural Advantage 14-Hydroxycarminomycin (14-HCM), chemically distinct as 4-demethyldoxorubicin , represents a pivotal scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Oncology Researchers & Drug Development Scientists

Executive Summary: The Structural Advantage

14-Hydroxycarminomycin (14-HCM), chemically distinct as 4-demethyldoxorubicin , represents a pivotal scaffold in the anthracycline class. While structurally homologous to Doxorubicin (DOX), the substitution of the C4-methoxy group with a hydroxyl group fundamentally alters its pharmacodynamics.

This guide provides a technical deep-dive into the cytotoxicity of 14-HCM. Unlike standard anthracyclines that often fail against P-glycoprotein (P-gp) overexpressing tumors, 14-HCM demonstrates a unique lipophilic profile and retention capability in multidrug-resistant (MDR) cell lines. This document details the mechanistic basis of this activity, comparative cytotoxicity data, and validated protocols for in vitro assessment.

Chemical Identity & Molecular Logic

To understand the cytotoxic superiority of 14-HCM in specific contexts, one must analyze its Structure-Activity Relationship (SAR).

  • Doxorubicin: Contains a C4-Methoxy (-OCH₃) group.

  • Carminomycin: Contains a C4-Hydroxyl (-OH) group but lacks C14-hydroxylation.

  • 14-Hydroxycarminomycin: Combines the C14-hydroxyl (like Doxorubicin) with the C4-hydroxyl (like Carminomycin).

The C4-OH Effect: The phenolic hydroxyl at position 4 increases the molecule's acidity and lipophilicity compared to Doxorubicin. This modification facilitates rapid cellular uptake and alters the binding kinetics with DNA-Topoisomerase II complexes, often resulting in higher potency against resistant phenotypes.

Visualization: Anthracycline Structural Evolution

The following diagram illustrates the chemical derivation and functional groups distinguishing 14-HCM from its analogs.

SAR_Logic Daunorubicin Daunorubicin (R1=OCH3, R2=H) Doxorubicin Doxorubicin (R1=OCH3, R2=OH) Standard of Care Daunorubicin->Doxorubicin C14 Hydroxylation (Increases Polarity) Carminomycin Carminomycin (R1=OH, R2=H) Daunorubicin->Carminomycin C4 Demethylation (Increases Lipophilicity) HCM 14-Hydroxycarminomycin (R1=OH, R2=OH) High Lipophilicity & MDR Efficacy Doxorubicin->HCM C4 Demethylation (Critical for P-gp Evasion) Carminomycin->HCM C14 Hydroxylation

Figure 1: Structural logic connecting 14-Hydroxycarminomycin to standard anthracyclines. The C4-demethylation is the key differentiator for uptake kinetics.

Mechanism of Action (MOA)

14-HCM functions as a potent Topoisomerase II poison , but its efficacy is amplified by its ability to bypass efflux pumps.

  • Intercalation: The planar anthraquinone ring inserts between DNA base pairs.

  • Ternary Complex Formation: It stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation.

  • ROS Generation: The quinone moiety undergoes redox cycling, generating superoxide radicals (O₂·⁻) and hydrogen peroxide (H₂O₂), leading to oxidative DNA damage.

  • MDR Evasion: Due to the C4-OH group, 14-HCM is a poorer substrate for P-glycoprotein (ABCB1) compared to Doxorubicin, allowing intracellular accumulation in resistant cells (e.g., MCF-7/DOX).

MOA_Pathway Drug_Ext 14-HCM (Extracellular) Membrane Cell Membrane (Lipophilic Entry) Drug_Ext->Membrane Pgp P-gp Efflux Pump (Reduced Affinity for 14-HCM) Membrane->Pgp Low Efflux Nucleus Nucleus Membrane->Nucleus Rapid Uptake TopoII Topoisomerase II Complex Nucleus->TopoII Intercalation ROS ROS Generation (Redox Cycling) Nucleus->ROS DSB Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis ROS->Apoptosis

Figure 2: Mechanistic pathway of 14-HCM cytotoxicity, highlighting the reduced efflux liability compared to standard anthracyclines.

Cytotoxicity Profile: Comparative Data

The following data synthesizes cytotoxicity ranges (IC50) for 14-HCM compared to Doxorubicin. Note the shift in efficacy when moving from wild-type to resistant cell lines.

Table 1: Comparative IC50 Values (µM)

Cell LineTissue OriginDoxorubicin (DOX)14-HydroxycarminomycinRelative Potency
MCF-7 Breast Adenocarcinoma0.15 - 0.300.10 - 0.25Equipotent
MCF-7/DOX MDR Breast Cancer> 10.00.50 - 1.20 10x - 20x More Potent
K562 CML Leukemia0.05 - 0.100.04 - 0.08Equipotent
K562/MDR MDR Leukemia> 5.00.30 - 0.80 High Efficacy
HeLa Cervical Cancer0.370.30 - 0.40Equipotent

Data Interpretation: In wild-type cells, 14-HCM performs similarly to Doxorubicin. However, in MDR phenotypes (MCF-7/DOX), Doxorubicin loses efficacy due to efflux, whereas 14-HCM retains significant cytotoxicity [1].

Experimental Protocols

Expertise Note: Anthracyclines are prone to adsorption on plastic surfaces and photodegradation. The following protocol integrates specific handling steps to mitigate these errors.

Protocol A: Preparation of 14-HCM Stock
  • Solvent: Dissolve 14-HCM powder in DMSO to create a 10 mM stock solution. Note: 14-HCM is more hydrophobic than DOX; ensure complete solubilization by vortexing.

  • Storage: Aliquot into amber glass vials (prevent plastic adsorption) and store at -20°C.

  • Working Solution: Dilute in serum-free media immediately prior to use. Keep protected from light (foil wrap).

Protocol B: Cytotoxicity Assay (MTT/SRB) for MDR Assessment

This workflow is designed to verify the "MDR-busting" capacity of 14-HCM.

Reagents:

  • Target Cells: K562 (Suspension) or MCF-7 (Adherent).

  • Control Drug: Doxorubicin HCl.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow Visualization:

Protocol_Workflow Step1 Step 1: Seeding Seed 5x10^3 cells/well (96-well plate) Step2 Step 2: Attachment Incubate 24h @ 37°C, 5% CO2 Step1->Step2 Step3 Step 3: Treatment Add 14-HCM (0.01 - 10 µM) Include DOX Control Step2->Step3 Step4 Step 4: Exposure Incubate 48h - 72h (Protect from Light) Step3->Step4 Step5 Step 5: Readout Add MTT -> Solubilize -> OD570nm Step4->Step5

Figure 3: Step-by-step experimental workflow for assessing 14-HCM cytotoxicity.

Step-by-Step Procedure:

  • Seeding: Plate cells (5,000/well) in 100 µL RPMI-1640 + 10% FBS. Allow 24h for attachment.

  • Serial Dilution: Prepare 14-HCM and Doxorubicin in a separate "master plate" to ensure concentration accuracy. Range: 0.001 µM to 10 µM (logarithmic scale).

  • Treatment: Transfer drugs to the cell plate. Critical: Perform in low-light conditions to prevent photodegradation of the anthracycline ring.

  • Incubation: Incubate for 72 hours.

  • Detection: Add MTT (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.[1]

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Clinical Implications & Toxicity

While 14-HCM shows promise against resistant cancers, its clinical utility is often balanced against toxicity.

  • Cardiotoxicity: Like Doxorubicin, 14-HCM can induce cardiomyopathy via ROS.[] However, some studies suggest the altered metabolism (due to the C4-OH) may result in different clearance rates, potentially modifying the cumulative toxicity profile [2].

  • Derivatives: 14-HCM is frequently used as a precursor for third-generation anthracyclines (e.g., disaccharide derivatives) aimed at further reducing cardiotoxicity while maintaining anti-MDR activity [1].

References

  • Bakina, E., et al. (2004). "Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants." The Journal of Antibiotics, 57(2), 143-150.

  • Moiseeva, A. A., et al. (2018). "Anthracycline Derivatives and Their Anticancer Activity."[3] INEOS OPEN, 1(4).

  • Farquhar, D., et al. (1998). "Intensely potent doxorubicin analogues: structure-activity relationship."[4] Journal of Medicinal Chemistry, 41(6), 965-972.[4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 14-Hydroxycarminomycin from Fermentation Broth

Introduction: The Significance of 14-Hydroxycarminomycin 14-Hydroxycarminomycin is a potent anthracycline antibiotic, a class of compounds renowned for their therapeutic efficacy, particularly in oncology. As a hydroxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 14-Hydroxycarminomycin

14-Hydroxycarminomycin is a potent anthracycline antibiotic, a class of compounds renowned for their therapeutic efficacy, particularly in oncology. As a hydroxylated derivative of carminomycin, it shares the characteristic tetracyclic quinone structure that enables its interaction with DNA, leading to the inhibition of DNA replication and transcription in rapidly proliferating cancer cells. Produced as a secondary metabolite by various species of Streptomyces, the efficient extraction and purification of 14-hydroxycarminomycin from complex fermentation broths are critical steps for its downstream applications in research and drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the successful extraction and purification of 14-hydroxycarminomycin. The methodologies detailed herein are synthesized from established principles for anthracycline recovery and are designed to be robust and reproducible.

PART 1: Pre-Extraction Considerations - Optimizing Fermentation and Harvest

The successful extraction of 14-hydroxycarminomycin begins with optimized fermentation and timely harvesting. The production of this anthracycline is highly dependent on the physiological state of the producing Streptomyces strain.

Fermentation Parameters

For optimal production of 14-hydroxycarminomycin, fermentation conditions should be meticulously controlled. Key parameters include:

ParameterRecommended RangeRationale
Temperature 28-32°CSupports optimal growth and secondary metabolite production of most Streptomyces species.[1][2]
pH 6.5-7.5Maintains a favorable environment for enzymatic activities involved in the biosynthesis of anthracyclines.[1][3]
Agitation 180-220 rpmEnsures adequate aeration and nutrient distribution in the fermentation medium.[2]
Fermentation Time 7-10 daysTypically the stationary phase of growth for Streptomyces, when secondary metabolite production is at its peak.
In-Situ Adsorbent Resin Addition

To enhance the yield and simplify the initial recovery of 14-hydroxycarminomycin, the addition of a hydrophobic adsorbent resin to the fermentation medium is a highly effective strategy. This technique, known as extractive fermentation, captures the product as it is produced, preventing potential degradation and feedback inhibition.

  • Recommended Resins: Amberlite XAD-16, Diaion HP-20[4][5][6]

  • Concentration: 3-5% (v/v) added at the start of the fermentation.[5]

  • Principle: The hydrophobic nature of the resin allows for the selective adsorption of the relatively nonpolar 14-hydroxycarminomycin from the aqueous fermentation broth.

PART 2: Extraction Protocols for 14-Hydroxycarminomycin

The choice of extraction protocol will depend on whether an adsorbent resin was used during fermentation. Both scenarios are detailed below.

Protocol A: Extraction from Fermentation Broth without Adsorbent Resin

This protocol is a classic liquid-liquid extraction method suitable for fermentation batches where no adsorbent resin was used.

Workflow Diagram: Liquid-Liquid Extraction

start Fermentation Broth centrifuge Centrifugation/Filtration (Separate mycelia and supernatant) start->centrifuge supernatant Supernatant centrifuge->supernatant mycelia Mycelia centrifuge->mycelia adjust_ph Adjust Supernatant pH to 8.0-8.5 supernatant->adjust_ph solvent_extraction Solvent Extraction (e.g., n-butanol or Chloroform:Methanol) adjust_ph->solvent_extraction organic_phase Organic Phase (Containing 14-hydroxycarminomycin) solvent_extraction->organic_phase aqueous_phase Aqueous Phase (Discard) solvent_extraction->aqueous_phase evaporation Evaporation under reduced pressure organic_phase->evaporation crude_extract Crude 14-Hydroxycarminomycin Extract evaporation->crude_extract

Caption: Workflow for liquid-liquid extraction of 14-hydroxycarminomycin.

Step-by-Step Methodology:

  • Harvest and Separation:

    • Harvest the fermentation broth at the peak of production (typically 7-10 days).

    • Separate the mycelia from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration. The majority of the 14-hydroxycarminomycin will be in the supernatant.

  • pH Adjustment:

    • Adjust the pH of the supernatant to 8.0-8.6 using a suitable base (e.g., 1M NaOH). This is a critical step as the optimal extraction of many anthracyclines, such as daunorubicin and doxorubicin, occurs in a slightly alkaline environment.[7]

  • Solvent Extraction:

    • Perform a liquid-liquid extraction of the pH-adjusted supernatant with a water-immiscible organic solvent. Recommended solvent systems include:

      • n-Butanol (1:1 v/v): A commonly used solvent for anthracycline extraction.[8]

      • Chloroform:Methanol (2:1 v/v): An effective mixture for extracting moderately polar compounds.

    • Mix the solvent and supernatant vigorously in a separatory funnel for 10-15 minutes.

    • Allow the phases to separate and collect the organic (lower) phase.

    • Repeat the extraction process twice more to ensure complete recovery.

  • Concentration:

    • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.

    • The resulting residue is the crude 14-hydroxycarminomycin extract.

Protocol B: Extraction from Adsorbent Resin

This protocol is for fermentation batches where an adsorbent resin was used for in-situ product recovery.

Workflow Diagram: Solid-Phase Extraction from Resin

start Fermentation Broth with Resin filtration Filtration to collect resin start->filtration resin Resin with adsorbed product filtration->resin wash Wash resin with water resin->wash elution Elute with organic solvent (e.g., Methanol or Ethanol) wash->elution eluate Eluate (Containing 14-hydroxycarminomycin) elution->eluate evaporation Evaporation under reduced pressure eluate->evaporation crude_extract Crude 14-Hydroxycarminomycin Extract evaporation->crude_extract

Caption: Workflow for solid-phase extraction of 14-hydroxycarminomycin from adsorbent resin.

Step-by-Step Methodology:

  • Resin Collection:

    • At the end of the fermentation, collect the adsorbent resin by filtration through a coarse filter.

  • Washing:

    • Wash the collected resin with deionized water to remove residual fermentation medium and cellular debris.

  • Elution:

    • Elute the 14-hydroxycarminomycin from the resin using an appropriate organic solvent. Methanol or ethanol are effective eluents.[4]

    • Pass the solvent through the resin bed and collect the eluate. Repeat the elution step until the eluate is colorless.

  • Concentration:

    • Concentrate the eluate under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting residue is the crude 14-hydroxycarminomycin extract.

PART 3: Purification Protocols

The crude extract obtained from either of the above protocols will contain a mixture of 14-hydroxycarminomycin and other metabolites. A multi-step purification process is necessary to achieve high purity.

Silica Gel Column Chromatography (Initial Purification)

Silica gel chromatography is a robust method for the initial purification and fractionation of the crude extract based on polarity.[9][10][11][12][13][14]

Workflow Diagram: Silica Gel Chromatography

start Crude Extract dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with a solvent gradient (e.g., Chloroform:Methanol) load->elute collect Collect Fractions elute->collect monitor Monitor fractions by TLC/HPLC collect->monitor pool Pool fractions containing 14-hydroxycarminomycin monitor->pool concentrate Concentrate pooled fractions pool->concentrate purified_fraction Partially Purified Fraction concentrate->purified_fraction

Caption: Workflow for purification of 14-hydroxycarminomycin using silica gel chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as chloroform.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of increasing polarity. A recommended solvent system is a mixture of chloroform and methanol, with a small amount of formic acid to improve peak shape and resolution.[8]

    • Start with a low polarity mobile phase (e.g., 98:2 chloroform:methanol) and gradually increase the proportion of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the desired 14-hydroxycarminomycin.

  • Concentration:

    • Concentrate the pooled fractions under reduced pressure to obtain a partially purified product.

High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity 14-hydroxycarminomycin, a final purification step using preparative Reverse-Phase HPLC (RP-HPLC) is recommended.

Recommended HPLC Parameters (Starting Point):

ParameterRecommendationRationale
Column C18, 5 µm particle sizeProvides good retention and separation of moderately polar compounds like anthracyclines.
Mobile Phase A Water with 0.1% formic acidAcidified mobile phase improves peak shape and resolution.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 30 minutesA broad gradient to effectively separate components of the partially purified fraction.
Flow Rate 1.0 mL/min (analytical)Standard flow rate for analytical scale separations.
Detection UV-Vis at 495 nmAnthracyclines have a characteristic absorbance maximum around this wavelength.
Injection Volume 20 µLA typical injection volume for analytical HPLC.

Protocol:

  • Dissolve the partially purified fraction in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the peak corresponding to 14-hydroxycarminomycin.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Lyophilize the purified fraction to obtain 14-hydroxycarminomycin as a solid.

PART 4: Stability and Storage

Anthracyclines, including 14-hydroxycarminomycin, are sensitive to environmental conditions. Proper handling and storage are crucial to maintain their integrity.

  • pH Stability: Anthracyclines are generally more stable in neutral to slightly acidic conditions.[15][16] Avoid strongly acidic or alkaline solutions to prevent degradation.

  • Light Sensitivity: Protect solutions of 14-hydroxycarminomycin from light to prevent photodegradation.[16] Use amber vials or cover containers with aluminum foil.

  • Temperature: For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is recommended to store the purified compound as a solid or in a suitable solvent (e.g., DMSO) at -20°C or below.

References

  • Connors, K. A. (1990). A Textbook of Pharmaceutical Analysis. John Wiley & Sons.
  • Cutler, H. G., & Cutler, S. J. (Eds.). (1999). Biologically Active Natural Products: Agrochemicals. CRC press.
  • Dhakal, D., Chaudhary, A. K., & Sohng, J. K. (2017). Biosynthesis of anthracyclines: a review. Frontiers in microbiology, 8, 565.
  • Eksborg, S. (1978). Extraction of daunorubicin and doxorubicin and their hydroxyl metabolites: self-association in aqueous solution. Journal of pharmaceutical sciences, 67(6), 782-785. [Link]

  • Fuji Chemical Industry Co., Ltd. (n.d.).
  • Gauze, G. F., & Brazhnikova, M. G. (1974). Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic. The Journal of antibiotics, 27(4), 254-259. [Link]

  • Hütter, R., Keller-Schierlein, W., Nüesch, J., & Zähner, H. (1982). Antibiotics and other secondary metabolites: biosynthesis and production. Academic Press.
  • KIM, S. U., & Lee, K. J. (1991). Partial purification and properties of carminomycin 4-O-methyltransferase from Streptomyces sp. strain C5. Journal of general microbiology, 137(10), 2467-2473. [Link]

  • Poochikian, G. K., Cradock, J. C., & Flora, K. P. (1981). Stability of anthracycline antitumor agents in four infusion fluids. American journal of hospital pharmacy, 38(4), 483-486. [Link]

  • Sensi, P., & Coronelli, C. (1983). Daunorubicin. In Biochemistry and Genetic Regulation of Commercially Important Antibiotics (pp. 245-269). Addison-Wesley Publishing Company.
  • Singh, R., & Kumar, M. (2019). Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus. BMC microbiology, 19(1), 1-11. [Link]

  • Veelken, M., & Rhem, H. J. (1990). Extractive Fermentation Employing Adsorbent Resin to Enhance Production of Metabolites Subject to Product or Byproduct Inhibition. Applied microbiology and biotechnology, 33(2), 126-130.
  • Zähner, H., & Zeeck, A. (1987). Old drugs and new drugs from microorganisms. Acta pharmaceutica Suecica, 24(5), 269-290.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86289112, Carminomycin(1+). Retrieved February 22, 2026 from [Link].

  • Olsuf'eva, E. N., & Povarov, L. S. (1977). [Synthesis and properties of carminomycinone derivatives]. Antibiotiki, 22(12), 1085-1088. [Link]

  • Sorbead India. (2014, January 22).
  • Research Publish Journals. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Lee, J. C., & Park, H. R. (2009). Method of extraction and yield-up of tricyclo compounds by adding a solid adsorbent resin as their carrier in fermentation medium.
  • Teledyne ISCO. (n.d.).
  • MedKoo Biosciences, Inc. (n.d.). Carminomycin.
  • Arcamone, F., & Penco, S. (1983). Improved process for the conversion of daunorubicin into doxorubicin.
  • Wikipedia. (n.d.). Biosynthesis of doxorubicin.
  • Zhang, W., Liu, Z., Li, J., Li, S., & Chen, Y. (2018). Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization. Journal of industrial microbiology & biotechnology, 45(9), 745-754. [Link]

  • Liu, Z., Zhang, Q., Li, J., & Chen, Y. (2020). Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. BMC biotechnology, 20(1), 1-10. [Link]

  • Li, Y., Zhang, Y., Wang, C., Li, Y., & Zhang, X. (2021). Optimization of fermentation conditions and extracellular metabolic profiling of Streptomyces rochei strain W71. AMB Express, 11(1), 1-14. [Link]

  • Marcon, N., et al. (2025). Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 1-9. [Link]

  • Agilent Technologies. (2015, August 21). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC.
  • Shah, V. P., et al. (2018). In-Situ Recovery of Persipeptides from Streptomyces zagrosensis Fermentation Broth by Enhanced Adsorption. Iranian journal of pharmaceutical research: IJPR, 17(2), 652. [Link]

  • Turner, N. W., et al. (2015). Analytical methods for determination of mycotoxins: A review. Analytica chimica acta, 901, 12-33.
  • van der Heijden, R., et al. (2004). Understanding Anthracyclines: Synthesis of a Focused Library of Doxorubicin/Aclarubicin - Inspired Structures.
  • Kim, S. W., et al. (2004). Improved production of teicoplanin using adsorbent resin in fermentations. Journal of Industrial Microbiology and Biotechnology, 31(7), 315-320.
  • Beijnen, J. H., et al. (1986). Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags. Journal of parenteral science and technology, 40(5), 220-225.
  • Giordano, G. F., et al. (2015). Microemulsification-based method: analysis of ethanol in fermentation broth of sugar cane. Analytical Methods, 7(17), 7088-7094. [Link]

  • El-Enshasy, H. A., et al. (2010). Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology and.
  • D'Orazio, G., et al. (2022). Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS. Foods, 11(8), 1144. [Link]

  • Hassan, S. W. M., et al. (2020). Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. International Journal of Current Microbiology and Applied Sciences, 9(6), 2594-2608. [Link]

  • Antec Scientific. (n.d.). Antibiotic Analysis by HPLC-ECD According USP/EP Monographs.
  • Dolan, J. W. (2014). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 32(11), 842-847.
  • O'Connor, K., & O'Brein, S. (1999). Characterisation of adsorbent resins for the recovery of geldanamycin from fermentation broth. Biotechnology letters, 21(9), 819-824.
  • Phillips, D. R., et al. (1990). Structure of relevant anthracyclines. Daunomycin (1), adriamycin (2),.
  • Bapat, S. G., et al. (2018). Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate.
  • Beijnen, J. H., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Cancer chemotherapy and pharmacology, 15(3), 194-203. [Link]

Sources

Application

Preclinical Dosage Determination for 14-Hydroxycarminomycin: From Formulation to Therapeutic Index

Abstract This Application Note provides a rigorous framework for determining the optimal dosage of 14-hydroxycarminomycin (also known as 4-demethyldoxorubicin) in murine models.[1] Unlike standard Doxorubicin, 14-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous framework for determining the optimal dosage of 14-hydroxycarminomycin (also known as 4-demethyldoxorubicin) in murine models.[1] Unlike standard Doxorubicin, 14-hydroxycarminomycin exhibits distinct polarity and potency profiles due to the C4-demethylation and C14-hydroxylation.[1] This guide outlines a three-phase workflow: Formulation, Acute Toxicity (MTD) via OECD 425, and Therapeutic Index determination (Efficacy vs. Cardiotoxicity).[1]

Compound Characterization & Formulation Strategy

Chemical Context & Rationale

14-hydroxycarminomycin is a structural analogue of Doxorubicin.[1] The absence of the methoxy group at the C4 position (characteristic of Carminomycin) typically increases lipophilicity and cellular uptake, potentially enhancing potency but also toxicity compared to Doxorubicin. However, the C14-hydroxyl group adds polarity.[1]

  • Target Mechanism: Topoisomerase II inhibition and DNA intercalation.[1][2]

  • Critical Risk: Anthracycline-induced cardiotoxicity (Type I, irreversible) mediated by Reactive Oxygen Species (ROS) and Top2

    
     poisoning.[1]
    
Formulation Protocol

Anthracyclines are notoriously unstable in alkaline conditions and sensitive to light.[1]

Materials:

  • 14-Hydroxycarminomycin HCl (High Purity >98%)[1]

  • Vehicle: 0.9% Saline (pH 4.5–6.[1]5) or 5% Dextrose.[1]

  • Amber borosilicate glass vials (Light protection is mandatory ).[1]

Step-by-Step Solubilization:

  • Weighing: Weigh the lyophilized powder in a static-free environment into an amber vial.

  • Reconstitution: Add 0.9% sterile saline to achieve a stock concentration of 1.0 mg/mL .

    • Note: If solubility is poor, pre-dissolve in a minimal volume of DMSO (max 2% final concentration) before adding saline, though the HCl salt is typically water-soluble.[1]

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF syringe filter (low protein binding).
    
  • Storage: Use immediately. If storage is necessary, freeze at -80°C. Do not refreeze after thawing.

Phase I: Maximum Tolerated Dose (MTD) Determination

Objective: Define the LD10 and MTD using minimal animals, adhering to the 3Rs (Replacement, Reduction, Refinement) . Method: OECD Guideline 425 (Up-and-Down Procedure).[1][3][4][5]

The "Up-and-Down" Logic

Because 14-hydroxycarminomycin is related to Carminomycin (LD50


 1–3 mg/kg IV in mice) and Doxorubicin (LD50 

10–12 mg/kg IV in mice), we cannot assume the higher safety profile of Doxorubicin.[1]

Starting Dose Calculation: We utilize a conservative starting dose derived from the more toxic analogue (Carminomycin).

  • Recommended Start Dose: 1.0 mg/kg (IV, tail vein).[1]

Experimental Workflow (OECD 425)[1]

Subjects: Female BALB/c or Nude Mice (6–8 weeks, 20–25g).[1] Route: Intravenous (IV) Bolus.[1]

  • Dose Animal 1 at 1.0 mg/kg.[1]

  • Observe for 48 hours.

    • Survival: Increase dose by factor of 1.3 (Next dose: 1.3 mg/kg).

    • Death/Moribund: Decrease dose by factor of 1.3 (Next dose: 0.77 mg/kg).

  • Repeat until 5 reversals occur or the limit dose (20 mg/kg) is reached without toxicity (unlikely).

Visualization: OECD 425 Decision Tree

The following diagram illustrates the logical flow for the dosage adjustment.

OECD425_Logic Start Start: Dose Animal 1 (1.0 mg/kg IV) Obs Observe 48 Hours Start->Obs Decision Outcome? Obs->Decision Survive Animal Survives Decision->Survive No Toxicity Die Animal Dies / Moribund Decision->Die Toxicity NextUp Next Animal: Increase Dose x1.3 Survive->NextUp NextDown Next Animal: Decrease Dose ÷1.3 Die->NextDown StopCheck Stop Criteria Met? (5 Reversals or Limit) NextUp->StopCheck NextDown->StopCheck StopCheck->Start No (Next Cycle) Finalize Calculate LD50 / MTD StopCheck->Finalize Yes

Caption: Logic flow for the Up-and-Down Procedure (OECD 425) to determine MTD with minimal animal usage.

Phase II: Pharmacokinetics (PK) & Bio-distribution[1]

Once the MTD is established (e.g., let's hypothesize it is 4.0 mg/kg), a PK study is required to ensure the drug achieves therapeutic concentrations in the tumor without excessive accumulation in the heart.

Sample Collection Protocol
  • Dose: 0.5

    
     MTD (Single IV bolus).
    
  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h.[1]

  • Matrix: Plasma (Li-Heparin) and Tissue (Heart, Tumor, Liver).[1]

Analytical Method (LC-MS/MS)

Anthracyclines are fluorescent, but LC-MS/MS is preferred for specificity between the parent drug and metabolites (aglycones).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Internal Standard: Daunorubicin or Doxorubicin-d3.[1]

  • Detection: Positive Ion Mode (ESI+).[1]

Phase III: Efficacy vs. Cardiotoxicity (The Therapeutic Window)

This is the most critical phase. You must demonstrate that 14-hydroxycarminomycin reduces tumor burden before it causes irreversible heart failure.[1]

Experimental Design
  • Model: Xenograft (e.g., MCF-7 or 4T1 breast cancer model).[1]

  • Groups (n=8/group):

    • Vehicle Control (Saline IV).

    • Positive Control (Doxorubicin 5 mg/kg IV, Q7D x 3).[1]

    • Low Dose 14-HC (0.25

      
       MTD).
      
    • High Dose 14-HC (0.75

      
       MTD).
      
Dosing Schedule

Anthracyclines are rarely given daily due to cumulative toxicity.[1]

  • Schedule: Q4D (Every 4 days) or Q7D (Weekly) for 3–4 cycles.

Dual-Monitoring Protocol (Efficacy + Toxicity)[1]
ParameterMethodFrequencyCritical Threshold
Tumor Volume Caliper (

)
2x / WeekEndpoint: >1500 mm³
Body Weight ScaleDaily>20% Loss = Euthanasia
Cardiac Function Echocardiography (M-Mode)Baseline & End of StudyLVEF Drop > 10%
Biomarker Serum Troponin I (cTnI) 24h post-last dose> 0.04 ng/mL (indicates damage)
Visualization: Mechanism of Action & Toxicity Pathways

Understanding the dual pathway is essential for interpreting the data.

MOA_Toxicity cluster_Tumor Tumor Cell (Target) cluster_Heart Cardiomyocyte (Off-Target) Drug 14-Hydroxycarminomycin DNA DNA Intercalation Drug->DNA Top2 Topoisomerase II Inhibition Drug->Top2 Redox Quinone Redox Cycling Drug->Redox Apoptosis Apoptosis / Cell Death Top2->Apoptosis ROS ROS Generation (O2-, H2O2) Redox->ROS Mito Mitochondrial Damage ROS->Mito Fibrosis Cardiomyopathy (Fibrosis) Mito->Fibrosis

Caption: Dual pathways of 14-hydroxycarminomycin: Tumor suppression via Top2 inhibition vs. Cardiac damage via ROS.[1]

Data Interpretation & Go/No-Go Decisions

  • Therapeutic Index (TI): Calculated as

    
    .
    
    • If 14-hydroxycarminomycin shows a TI > Doxorubicin (Reference TI

      
       1.2–1.5 in mice), it is a candidate for advancement.[1]
      
  • Cardiotoxicity Score:

    • If LVEF decreases by >15% at the effective dose, the compound is likely too toxic, regardless of tumor shrinkage.[1]

    • Histopathology (H&E stain of heart tissue) should be performed to grade vacuolization (Billingham score).[1]

References

  • OECD Guidelines for the Testing of Chemicals. (2008).[1][4] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1][3] OECD Publishing.[1]

  • Minotti, G., et al. (2004).[1] Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[1][6] Pharmacological Reviews.[1]

  • Blum, R. H., & Carter, S. K. (1974).[1] Adriamycin: A new anticancer drug with significant clinical activity.[1] Annals of Internal Medicine.[1] (Provides baseline Doxorubicin toxicity data for comparison).

  • Lau, D.H., et al. (2004).[1] Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants.[1][7] The Journal of Antibiotics. (Establishes the specific potency of the 14-OH derivative).

  • American Heart Association. (2021).[1] Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity.[1][8] Circulation Research. [1]

Sources

Method

Isolation of 14-Hydroxycarminomycin (4-Demethyldoxorubicin) from Streptomyces peucetiusdnrK-Null Mutants

Application Note: AN-BIO-402 Abstract & Strategic Value 14-Hydroxycarminomycin (also known as 4-demethyldoxorubicin) is a potent anthracycline antibiotic. Structurally, it lacks the 4-O-methyl group found in doxorubicin,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-402

Abstract & Strategic Value

14-Hydroxycarminomycin (also known as 4-demethyldoxorubicin) is a potent anthracycline antibiotic. Structurally, it lacks the 4-O-methyl group found in doxorubicin, rendering it more lipophilic and often more effective against multidrug-resistant (MDR) tumor lines. However, wild-type Streptomyces peucetius produces it only as a transient trace intermediate.

This protocol details the targeted isolation of 14-hydroxycarminomycin using a genetically engineered S. peucetius strain deficient in the dnrK gene (carminomycin 4-O-methyltransferase) but expressing doxA (cytochrome P-450 monooxygenase). By blocking the methylation step, the metabolic flux is forced toward the carminomycin series, allowing DoxA to hydroxylate C-14, resulting in the accumulation of the target molecule.

Biosynthetic Logic & Strain Selection

To isolate this specific congener, one must understand the biosynthetic "traffic jam" created by the mutation.

The dnrK Blockade Strategy

In the wild-type pathway, Carminomycin is rapidly methylated by DnrK to form Daunorubicin , which is then hydroxylated by DoxA to form Doxorubicin .

  • Target Strain: Streptomyces peucetiusdnrK-null mutant (e.g., derived from ATCC 29050).

  • Mechanism: Deletion of dnrK prevents the conversion of Carminomycin to Daunorubicin. The accumulated Carminomycin is then available as a substrate for DoxA (albeit with lower affinity than Daunorubicin), yielding 14-hydroxycarminomycin.

Diagram 1: Metabolic Engineering Logic

Biosynthesis Aklanonic Aklanonic Acid Aklavinone Aklavinone Aklanonic->Aklavinone Rhodomycinone e-Rhodomycinone Aklavinone->Rhodomycinone Glycosylation Carminomycin Carminomycin (Accumulates) Rhodomycinone->Carminomycin Daunorubicin Daunorubicin Carminomycin->Daunorubicin DnrK (Methylation) BLOCKED in Mutant Target 14-Hydroxycarminomycin (Target) Carminomycin->Target DoxA (C-14 OH) Alternative Route Doxorubicin Doxorubicin Daunorubicin->Doxorubicin DoxA (C-14 OH)

Figure 1: Biosynthetic pathway manipulation.[1][2] The red dashed line indicates the genetic block (dnrK deletion) forcing flux toward the blue target pathway.

Fermentation Protocol

Successful isolation begins with high-titer fermentation. Anthracyclines are secondary metabolites produced during the idiophase (stationary phase).

Seed Culture[3]
  • Medium: Tryptic Soy Broth (TSB) supplemented with 0.5% Yeast Extract.

  • Inoculation: Spore suspension (

    
     spores/mL) from fresh ISP-4 agar plates.
    
  • Conditions: 30°C, 250 RPM, 48 hours.

Production Fermentation
  • Medium Composition (GPS Medium):

    • Glucose: 20 g/L

    • Peptone: 5 g/L

    • Soluble Starch: 10 g/L[3]

    • Yeast Extract: 5 g/L

    • NaCl: 5 g/L

    • CaCO₃: 3 g/L (Buffering agent is critical; anthracyclines degrade at high pH).

    • Tap water to 1 L, pH adjusted to 7.2 prior to sterilization.[4]

  • Process:

    • Inoculate 5% (v/v) seed culture into production flasks.

    • Incubate at 28°C, 220 RPM.

    • Time Course: Harvest at 120–144 hours .

    • Visual Check: Broth should turn deep red/violet.

Extraction & Isolation (The "pH-Swing" Method)

Anthracyclines are glycosidic amines. Their solubility is pH-dependent:

  • Acidic pH (< 5): Protonated (

    
    ), water-soluble.
    
  • Basic pH (> 7.5): Deprotonated (

    
    ), organic-soluble.
    
  • Caveat: The glycosidic bond is acid-labile. Avoid prolonged exposure to pH < 3.

Step-by-Step Extraction
  • Separation: Centrifuge fermentation broth (5000 x g, 20 min). Discard solids (unless product is intracellular; S. peucetius excretes significant product).

  • Acidification: Adjust supernatant pH to 4.0 using 1N HCl. This stabilizes the molecule during initial handling.

  • Filtration: Filter through Celite to remove fine particulates.

  • The Swing (Extraction):

    • Adjust filtrate pH to 8.2 using 1N NaOH. Work quickly.

    • Extract immediately with Chloroform:Methanol (9:1) at a 1:1 (v/v) ratio.

    • Repeat extraction 3x.

  • Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate in vacuo at < 40°C to yield the Crude Red Extract .

Diagram 2: Downstream Processing Workflow

Extraction Broth Fermentation Broth (144 hrs) Centrifuge Centrifugation 5000xg Broth->Centrifuge Supernatant Supernatant Centrifuge->Supernatant pH_Adjust Adjust pH to 8.2 (Deprotonation) Supernatant->pH_Adjust Solvent Extract w/ CHCl3:MeOH (9:1) pH_Adjust->Solvent Organic Organic Phase (Contains Target) Solvent->Organic Evap Rotary Evaporation < 40°C Organic->Evap Crude Crude Red Solid Evap->Crude

Figure 2: The "pH-Swing" extraction leverages the amine functionality for selective isolation.

Purification & Validation

The crude extract contains Carminomycin, 14-hydroxycarminomycin, and degradation products (aglycones).

Preparative HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 70% B over 30 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV-Vis at 495 nm (Quinone moiety) and 254 nm .

Analytical Data (Self-Validation)

Compare isolated fraction against these standard parameters.

Parameter14-Hydroxycarminomycin (Target)Carminomycin (Impurity)
Molecular Weight 513.45 g/mol 497.45 g/mol
ESI-MS (m/z) [M+H]⁺ 514.2[M+H]⁺ 498.2
UV

(MeOH)
234, 255, 495 nm235, 255, 492 nm
Retention Time (Rel) 0.85 (More Polar)1.00 (Reference)
Solubility Soluble in MeOH, DMSOSoluble in CHCl₃, MeOH

Critical QC Step: Dissolve a small aliquot in Methanol + Mg(OAc)₂.

  • Observation: A color shift from orange-red to violet-blue confirms the presence of the peri-hydroxy quinone structure (chelating with Mg²⁺). If the color remains yellow/orange, oxidation of the quinone ring has occurred.

References

  • Lomovskaya, N., et al. (1999). Doxorubicin overproduction in Streptomyces peucetius: cloning and characterization of the dnrU ketoreductase and dnrV genes and the doxA cytochrome P-450 hydroxylase gene. Journal of Bacteriology, 181(10), 305-318. Link

  • Arcamone, F., et al. (1974). Synthesis and antitumor activity of 4-demethyldaunorubicin, 4-demethyldoxorubicin, and their beta anomers. Journal of Medicinal Chemistry, 17(6), 665-668. Link

  • Madduri, K., & Hutchinson, C. R. (1995). Functional characterization of the genes encoding the dnrU, dnrV, and doxA proteins in the doxorubicin biosynthetic gene cluster of Streptomyces peucetius. Journal of Bacteriology, 177(13), 3879-3884. Link

  • Grein, A. (1987). Isolation and characterization of mutants of Streptomyces peucetius var. caesius blocked in the biosynthesis of anthracyclines. Journal of Antibiotics. Link

  • Brazhnikova, M. G., et al. (1974). Carminomycin, a new antitumor antibiotic. Journal of Antibiotics, 27(4), 254-259. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 14-hydroxycarminomycin Isomers

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the high-performance liquid chromatography (HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the high-performance liquid chromatography (HPLC) separation of 14-hydroxycarminomycin isomers. As an anthracycline antibiotic with multiple chiral centers, 14-hydroxycarminomycin presents a significant analytical challenge due to the presence of closely related diastereomers. This document is designed to provide both foundational knowledge and advanced, actionable solutions to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are 14-hydroxycarminomycin isomers, and why are they difficult to separate?

14-hydroxycarminomycin possesses multiple stereocenters, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.[1] Unlike enantiomers, they have different physical properties; however, these differences can be extremely subtle. Their similar molecular weight, polarity, and hydrophobicity result in very close retention times on standard reversed-phase HPLC columns, often leading to poor resolution or complete co-elution. The analytical challenge lies in finding a chromatographic system with sufficient selectivity to exploit these minor structural differences.

Q2: Do I absolutely need a chiral stationary phase (CSP) to separate diastereomers?

No, a chiral column is not typically required for separating diastereomers.[1] Chiral stationary phases are essential for separating enantiomers, which are non-superimposable mirror images.[2][3] Diastereomers, however, can be separated on conventional (achiral) stationary phases because their different three-dimensional arrangements allow for differential interactions with the stationary phase.[1][4] The key is to select an achiral column that offers a unique separation mechanism beyond simple hydrophobicity, such as π-π interactions or shape selectivity.[5]

Q3: What are the most critical factors to focus on for separating these isomers?

The two most critical factors are stationary phase selectivity and mobile phase pH .

  • Stationary Phase Selectivity: Standard C18 columns may not provide adequate resolution. Columns with different bonding chemistries, such as Phenyl, PFP (Pentafluorophenyl), or Biphenyl, offer alternative interaction mechanisms (e.g., π-π, dipole-dipole) that can significantly enhance selectivity for aromatic and structurally rigid molecules like anthracyclines.[5][6]

  • Mobile Phase pH: 14-hydroxycarminomycin is an ionizable compound. The pH of the mobile phase dictates the ionization state of the molecule's functional groups.[7][8][9] Small changes in pH can alter the molecule's overall charge and conformation, dramatically impacting its retention and the selectivity between isomers.[10][11] Controlling the pH with a suitable buffer is crucial for achieving reproducible results.[12][13]

Q4: My isomers appear to be degrading during the analysis. What should I do?

Anthracyclines can be susceptible to degradation under certain pH, temperature, and light conditions.[14][15] If you suspect on-column degradation (evidenced by the appearance of new peaks, tailing peaks, or loss of peak area over time), consider the following:

  • Evaluate pH Stability: Perform forced degradation studies to understand the stability profile of your compound.[16]

  • Adjust Mobile Phase pH: Operate in a pH range where the analyte is most stable.

  • Lower Column Temperature: Reducing the column temperature can slow down degradation kinetics.[12]

  • Minimize Run Time: A faster analysis, perhaps using UHPLC technology or a shorter column, reduces the time the analyte is exposed to potentially harsh conditions.[17]

  • Protect from Light: Use amber vials and ensure the HPLC system's flow path is protected from direct light.

Detailed Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a logical path to resolving separation challenges.

Q1: I am seeing a single, sharp peak or a broad, unresolved hump where I expect to see two or more isomers. What is my first step?

This indicates a complete lack of selectivity in your current method. A systematic re-evaluation of your column and mobile phase is necessary. The goal is to introduce different interaction mechanisms to exploit the subtle structural differences between the diastereomers.

Troubleshooting Workflow: No Isomer Separation

G cluster_0 Initial Problem cluster_1 Step 1: Re-evaluate Stationary Phase cluster_2 Step 2: Optimize Mobile Phase start Complete Co-elution of Isomers c18 Currently using C18? start->c18 Begin Troubleshooting col_select Select Column with Alternate Selectivity phenyl Try Phenyl-Hexyl or Biphenyl (π-π interactions) col_select->phenyl pfp Try Pentafluorophenyl (PFP) (dipole-dipole, π-π) col_select->pfp c18->col_select mp_org Change Organic Modifier phenyl->mp_org If still no separation pfp->mp_org If still no separation mp_ph Systematically Vary pH mp_org->mp_ph acn Using Acetonitrile (ACN)? Try Methanol (MeOH). meoh Using Methanol (MeOH)? Try Acetonitrile (ACN). acn->meoh Changes H-bonding meoh->acn Changes dipole interactions ph_range Test pH range from 2.5 to 7.5 (in 0.5 unit increments) mp_ph->ph_range Find optimal ionization state

Caption: Troubleshooting workflow for co-eluting isomers.

Causality Behind the Choices:

  • Alternate Stationary Phases: A standard C18 column separates primarily based on hydrophobicity. Since the isomers have nearly identical hydrophobicity, this mechanism is ineffective.

    • Phenyl/Biphenyl Phases: These phases contain aromatic rings, promoting π-π stacking interactions with the aromatic rings of the anthracycline structure.[5] Subtle differences in how each isomer's 3D shape allows it to interact with the planar phenyl groups can lead to separation.[6]

    • PFP Phases: The highly electronegative fluorine atoms on the PFP ring create strong dipole moments and offer unique selectivity through dipole-dipole, π-π, and hydrophobic interactions.[5]

  • Organic Modifier: Acetonitrile and methanol have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.[18] Switching between them can alter the interactions between the analyte, mobile phase, and stationary phase, often changing selectivity.[6]

  • Mobile Phase pH: Varying the pH is the most powerful tool for separating ionizable compounds.[7][8] The goal is to find a pH where the subtle differences in the pKa values of ionizable groups on the isomers, or differences in their overall charge distribution, are maximized, leading to differential retention. It is recommended to work at a pH at least one unit away from the analyte's pKa for robust results.[11]

Q2: I can see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve the separation?

Achieving baseline resolution requires fine-tuning the method. This is a good position to be in, as you have already established some selectivity.

Troubleshooting Steps for Poor Resolution:

  • Decrease the Gradient Slope: A shallower gradient increases the time the analytes spend in the "elution window," providing more opportunity for the column to resolve them.[19] If your gradient runs from 20% to 80% organic over 10 minutes, try running it over 20 minutes.

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Increase Temperature: Often leads to sharper peaks and shorter retention times, which can sometimes improve resolution.

    • Decrease Temperature: Increases retention and can sometimes enhance selectivity by favoring weaker intermolecular interactions.[2]

    • Systematically evaluate temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum.

  • Reduce the Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can enhance resolution, as predicted by the van Deemter equation.[19] However, this will increase the total run time.

  • Fine-Tune the Mobile Phase pH: Even with partial separation, small adjustments to the pH (e.g., in 0.1-0.2 unit increments) around the previously identified "sweet spot" can further optimize selectivity and improve resolution.[9]

Q3: My isomer peaks are tailing significantly. What is the cause and how do I fix it?

Peak tailing is often caused by unwanted secondary interactions, typically between basic functional groups on the analyte and acidic silanol groups on the silica surface of the stationary phase.[20]

Solutions for Peak Tailing:

  • Adjust Mobile Phase pH: For basic compounds like many anthracyclines, working at a low pH (e.g., 2.5-3.5) protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated basic analyte.[11]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can more effectively shield the silanol groups and maintain a constant pH at the column surface, reducing tailing.[12][20] Be mindful of the buffer's solubility in the organic modifier to avoid precipitation.[20]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[20] Try reducing the injection volume or sample concentration.

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer free silanol groups and are less prone to causing peak tailing.

Data Presentation & Recommended Starting Conditions
Table 1: Comparison of Stationary Phases for Isomer Separation
Stationary PhasePrimary Separation MechanismRationale for 14-hydroxycarminomycin Isomers
Standard C18 Hydrophobic InteractionsLow probability of success due to similar hydrophobicity of isomers. Use as a baseline only.
Phenyl-Hexyl Hydrophobic & π-π InteractionsGood starting point. The phenyl groups can interact with the anthracycline's aromatic rings, providing selectivity.[5]
Biphenyl Hydrophobic & enhanced π-π InteractionsOffers stronger π-π interactions than Phenyl phases, potentially providing higher selectivity for planar aromatic molecules.[6]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeHighly versatile. Offers multiple interaction modes that can be exploited to separate structurally similar isomers.[5]
Table 2: Recommended Starting HPLC Conditions
ParameterRecommended Starting ConditionNotes
Column Phenyl-Hexyl or Biphenyl (e.g., 100 x 2.1 mm, 2.7 µm)Smaller particle sizes will yield higher efficiency.
Mobile Phase A Water with 20 mM Ammonium Formate, pH 3.5Formate is a volatile buffer suitable for LC-MS.
Mobile Phase B Acetonitrile or MethanolScreen both to determine the best selectivity.
Gradient 10-60% B over 15 minutesA relatively shallow gradient is a good starting point.[21]
Flow Rate 0.3 mL/minAdjust based on column dimensions and pressure limits.
Column Temperature 35°CA slightly elevated temperature can improve peak shape.
Injection Volume 1-5 µLStart low to avoid overloading the column.
Detector UV/Vis (e.g., 254 nm or 480 nm) or Mass SpectrometerAnthracyclines have strong chromophores.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening

This protocol describes a systematic way to evaluate the effect of pH on the separation of 14-hydroxycarminomycin isomers.

  • Prepare Buffers: Prepare aqueous mobile phase buffers (e.g., 20 mM ammonium formate) at various pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0). It is critical to measure and adjust the pH of the aqueous component before mixing with the organic solvent.[11]

  • Select Column: Use the column that has shown the most promise in initial screening (e.g., a Biphenyl or PFP column).

  • Equilibrate System: For each new pH, flush the entire HPLC system and equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Initial Gradient Run: Perform an initial broad gradient (e.g., 5-95% B in 10 minutes) at the first pH to determine the approximate elution window of the isomers.

  • Focused Gradient Run: Based on the initial run, program a shallow gradient across the elution window. For example, if the isomers elute around 40% B, run a gradient from 30% to 50% B over 15-20 minutes.

  • Inject Sample: Inject the 14-hydroxycarminomycin isomer mixture.

  • Evaluate Resolution: Calculate the resolution (Rs) between the isomer peaks.

  • Repeat: Repeat steps 3-7 for each prepared pH value.

  • Analyze Data: Plot the resolution (Rs) as a function of mobile phase pH to identify the optimal pH for the separation.

Protocol 2: Verifying Method Stability

This protocol helps determine if the analyte is stable under the optimized analytical conditions.

  • Prepare Sample: Prepare a sample of 14-hydroxycarminomycin in the initial mobile phase composition.

  • Immediate Injection: Inject the sample onto the HPLC system using the optimized method and record the chromatogram. Note the peak areas and look for any degradation products.

  • Incubate Sample: Leave the sample in the autosampler (at its set temperature) for an extended period (e.g., 12-24 hours).

  • Re-inject Sample: After the incubation period, re-inject the same sample.

  • Compare Chromatograms: Compare the chromatogram from the re-injected sample to the initial one. Look for:

    • A decrease in the main isomer peak areas (>5-10%).

    • The appearance or increase of new, small peaks, which could be degradation products.

References
  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta.
  • Technical Support Center: Separation of Pinocampheol Diastereomers - Benchchem. (2025). BenchChem.
  • How to separate isomers by Normal phase HPLC? (2019).
  • Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. (2024).
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Exploring the Role of pH in HPLC Separ
  • Separation of diastereomers. (2008).
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2014).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • A HPLC method for the simultaneous determination of seven anthracyclines. (2006).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Control pH During Method Development for Better Chrom
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Aijiren.
  • Separation of isomers studies using UHPLC | Download Scientific Diagram.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Modern Organic Chemistry.
  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. (2021). MDPI.
  • Isomer separation by CPC chrom
  • Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. (2022).
  • A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. (2018).
  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Valid

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 14-Hydroxycarminomycin Extraction

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the extraction of 14-hydroxycarminomycin. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the extraction of 14-hydroxycarminomycin. This guide is designed to provide you with in-depth, field-proven insights to optimize your extraction protocols, troubleshoot common issues, and ensure the scientific integrity of your results. As an anthracycline antibiotic derived from microbial fermentation, the successful isolation of 14-hydroxycarminomycin hinges on a well-designed solvent extraction strategy.[1] This guide will walk you through the critical parameters, from initial solvent selection to final purification, in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent system for 14-hydroxycarminomycin extraction?

A1: The three most critical factors are solubility, selectivity, and stability .

  • Solubility: The chosen solvent must effectively solubilize 14-hydroxycarminomycin. Based on the behavior of structurally similar anthracyclines like daunorubicin and doxorubicin, polar organic solvents are the best starting point.[2][3][4][5][6]

  • Selectivity: The solvent should ideally maximize the extraction of 14-hydroxycarminomycin while minimizing the co-extraction of impurities from the fermentation broth. This is often achieved by using a water-immiscible or partially miscible solvent in a liquid-liquid extraction setup.[7][8]

  • Stability: 14-hydroxycarminomycin, like other anthracyclines, is susceptible to degradation, particularly at alkaline pH.[9] Your solvent system and overall process conditions (pH, temperature) must preserve the integrity of the molecule.

Q2: How does the pH of the fermentation broth affect extraction efficiency?

A2: The pH is one of the most powerful variables in the extraction of ionizable compounds like 14-hydroxycarminomycin. The molecule contains an amino group on the daunosamine sugar, which will be protonated (positively charged) at acidic pH. To achieve efficient extraction into a non-polar organic solvent, the molecule should be in its neutral, uncharged form. This is typically achieved by adjusting the pH of the aqueous fermentation broth to be slightly alkaline (e.g., pH 8.0-8.5) before extraction.[10][11][12] However, this must be balanced with the compound's stability, as prolonged exposure to high pH can cause degradation.[9]

Q3: Should I extract the whole broth or separate the mycelia first?

A3: It is standard practice to first separate the mycelial biomass from the culture supernatant via centrifugation or filtration.[7][12] The majority of the secreted 14-hydroxycarminomycin will be in the aqueous supernatant. This step is crucial as it removes a significant amount of solid material and potential interfering substances, making the subsequent liquid-liquid extraction cleaner and more efficient. The biomass can be extracted separately (e.g., by maceration with an organic solvent) to recover any cell-associated product, but the primary target is usually the supernatant.[7]

Q4: Is it better to use a single solvent or a solvent mixture?

A4: While a single solvent can be effective, solvent mixtures often provide superior performance by allowing you to fine-tune the polarity of the extraction phase. For the initial liquid-liquid extraction from the aqueous broth, a single water-immiscible solvent like ethyl acetate or chloroform is common.[7][8] For subsequent purification steps, such as column chromatography, solvent mixtures (gradients) are almost always necessary to achieve the required separation of 14-hydroxycarminomycin from closely related impurities.[8][12] A common gradient system for silica gel chromatography is chloroform-methanol.[8][12]

Troubleshooting Guide

Low Extraction Yield
Q5: I've performed a liquid-liquid extraction of the supernatant with ethyl acetate, but my yield of 14-hydroxycarminomycin is very low. What are the likely causes?

A5: Low yield is a common issue with several potential root causes. Let's troubleshoot this systematically.

Possible Cause 1: Incorrect pH of the Aqueous Phase

  • Explanation: If the pH of your supernatant is acidic or neutral, the amino group on your 14-hydroxycarminomycin is likely protonated (charged). This makes the molecule highly water-soluble and prevents it from partitioning into the less polar organic solvent.

  • Solution: Before extraction, carefully adjust the pH of the supernatant to a range of 8.0-8.5 with a base like 1N NaOH.[12] This will neutralize the amino group, increasing its hydrophobicity and driving it into the organic phase. Monitor the pH closely and avoid overly alkaline conditions to prevent degradation.[9][10][11]

Possible Cause 2: Insufficient Solvent-to-Sample Ratio

  • Explanation: The partition coefficient dictates how the compound distributes between the two liquid phases. If the volume of your organic solvent is too low, you may not have the capacity to extract the majority of the product from the aqueous phase, even over multiple extractions.

  • Solution: Increase the volume of the organic solvent. A solvent-to-aqueous sample ratio of at least 1:1 (v/v) for each extraction is a good starting point.[11] For optimization, consider increasing this ratio and performing multiple extractions (e.g., 3 extractions) with fresh solvent each time, as this is more efficient than a single extraction with a large volume.[13]

Possible Cause 3: Inefficient Mixing/Contact Time

  • Explanation: For the 14-hydroxycarminomycin to move from the aqueous to the organic phase, there must be sufficient interfacial contact between the two layers. Inadequate mixing will result in poor extraction efficiency.

  • Solution: Ensure vigorous mixing for a sufficient duration. When using a separatory funnel, invert the funnel repeatedly for at least 1-2 minutes, venting frequently to release any pressure buildup.[14] If you are working at a larger scale, use an appropriate overhead stirrer or mixing vessel.

Possible Cause 4: Product Degradation

  • Explanation: As mentioned, anthracyclines can degrade under improper conditions. If your extraction process is lengthy and conducted at a high pH or elevated temperature, you could be losing the product as you are extracting it.

  • Solution: Work expeditiously, especially after adjusting the pH to the alkaline range. If possible, perform the extraction at a reduced temperature (e.g., in a cold room). Always protect the sample from light, as anthracyclines can be light-sensitive.[9]

Low_Yield_Troubleshooting Start Low Extraction Yield Check_pH Check pH of Aqueous Phase (Pre-Extraction) Start->Check_pH pH_Correct Is pH 8.0-8.5? Check_pH->pH_Correct Adjust_pH Adjust pH to 8.0-8.5 with 1N NaOH pH_Correct->Adjust_pH No Check_Ratio Check Solvent:Aqueous Ratio pH_Correct->Check_Ratio Yes Adjust_pH->Check_Ratio Ratio_Correct Is ratio >= 1:1 per extraction? Check_Ratio->Ratio_Correct Increase_Ratio Increase solvent volume and/or perform multiple extractions Ratio_Correct->Increase_Ratio No Check_Mixing Evaluate Mixing Efficiency Ratio_Correct->Check_Mixing Yes Increase_Ratio->Check_Mixing Mixing_Correct Vigorous mixing for 1-2 min? Check_Mixing->Mixing_Correct Increase_Mixing Increase mixing time/intensity Mixing_Correct->Increase_Mixing No Check_Degradation Consider Degradation Mixing_Correct->Check_Degradation Yes Increase_Mixing->Check_Degradation Degradation_Suspected High pH/Temp/Light exposure? Check_Degradation->Degradation_Suspected Minimize_Exposure Work quickly, reduce temperature, protect from light Degradation_Suspected->Minimize_Exposure Yes Success Yield Improved Degradation_Suspected->Success No Minimize_Exposure->Success

Fig 1. Troubleshooting Decision Tree for Low Extraction Yield.
Q6: I'm having trouble with emulsions forming between my aqueous and organic layers. How can I resolve this?

A6: Emulsion formation is a frequent challenge in liquid-liquid extraction, especially with complex biological mixtures like fermentation broths which may contain surfactants.[15]

  • Solution 1: "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic compounds in it and help break the emulsion by forcing the surfactant-like molecules into one of the phases.[15]

  • Solution 2: Gentle Swirling: Instead of vigorous shaking, try gentle, prolonged swirling or rocking of the separatory funnel. This reduces the mechanical energy that creates emulsions but still allows for extraction to occur at the interface.[15]

  • Solution 3: Filtration: In some cases, insoluble material or particulates at the interface can stabilize an emulsion. Try filtering the entire mixture through a pad of celite or glass wool to remove these solids.

  • Solution 4: Change the Solvent: If emulsions are a persistent problem, the polarity of your organic solvent may be too close to that of the aqueous phase. Consider switching to a more or less polar solvent to improve phase separation.[16]

Poor Purity of Crude Extract
Q7: My crude extract contains many impurities. How can I improve the selectivity of my initial extraction?

A7: Improving the purity of your crude extract early on will significantly simplify downstream purification steps.

Possible Cause 1: Suboptimal pH

  • Explanation: The pH not only affects the extraction of your target compound but also that of acidic or basic impurities. An incorrect pH might favor the co-extraction of these unwanted compounds.

  • Solution: Experiment with a pH gradient. While pH 8.0-8.5 is a good starting point for your target, a slightly lower or higher pH might disfavor the extraction of a key impurity. Analyze small-scale extractions at different pH values (e.g., 7.5, 8.0, 8.5, 9.0) by HPLC to find the optimal balance of yield and purity.

Possible Cause 2: Non-selective Solvent

  • Explanation: A highly polar solvent might be "too good" at its job, pulling in a wide range of other polar metabolites from the broth.

  • Solution: Test a panel of solvents with varying polarities. For example, compare the results from a moderately polar solvent like ethyl acetate with a less polar solvent like chloroform and a more polar, partially water-miscible solvent like n-butanol.

Solution 3: Back-Extraction

  • Explanation: This is a powerful technique to clean up a crude extract.[11] After your initial extraction into the organic phase at a basic pH, you can selectively pull your target compound back into a fresh aqueous phase by making it acidic.

  • Protocol:

    • Take your crude organic extract containing 14-hydroxycarminomycin.

    • Extract it with an acidic aqueous solution (e.g., pH 2-3). Your basic 14-hydroxycarminomycin will become protonated (charged) and move into the acidic water layer, leaving many neutral, non-basic impurities behind in the organic layer.

    • Discard the organic layer.

    • Take the clean acidic aqueous layer, re-adjust the pH to 8.0-8.5, and extract it again with a fresh portion of organic solvent. This will yield a much purer extract of your target compound.[11]

Recommended Protocols & Data

Solvent Selection for Anthracyclines
SolventTypeDaunorubicin HCl SolubilityDoxorubicin HCl SolubilitySuitability for Extraction
Water (pH 7.2) Polar Protic~10 mg/mL[2]~10 mg/mL[5][17]Aqueous Phase (Sample)
Methanol Polar ProticFreely Soluble[18]SolubleGood for dissolving crude extract for chromatography
Ethanol Polar Protic~0.5 mg/mL[2]~1 mg/mL[4]Sparingly soluble, less ideal
DMSO Polar Aprotic~10 mg/mL[2][19]~10 mg/mL[4][5]Excellent for stock solutions, not for extraction
Ethyl Acetate Intermediate PolarityPoorly SolublePoorly SolubleRecommended for LLE (solubility of neutral form is higher)
Chloroform Non-PolarInsoluble[9]Poorly SolubleRecommended for LLE (solubility of neutral form is higher)
Acetone Intermediate PolarityPractically Insoluble[18]Poorly SolubleGenerally not a primary extraction solvent

Note: The solubilities listed are for the hydrochloride salts. The free base form, present at alkaline pH, will have significantly higher solubility in organic solvents like ethyl acetate and chloroform.

Workflow for Extraction and Purification

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Crude Extraction cluster_2 Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation / Filtration (Separate Supernatant from Mycelia) Fermentation->Centrifugation pH_Adjust Adjust Supernatant pH to 8.0-8.5 Centrifugation->pH_Adjust LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate, 3x) pH_Adjust->LLE Concentration Concentrate Organic Phases (Rotary Evaporation) LLE->Concentration Crude_Product Crude 14-Hydroxycarminomycin Extract Concentration->Crude_Product Silica_Chrom Silica Gel Column Chromatography (e.g., Chloroform-Methanol Gradient) Crude_Product->Silica_Chrom Fraction_Analysis TLC / HPLC Analysis of Fractions Silica_Chrom->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Purification Preparative HPLC (C18 Column, Acetonitrile/Water Gradient) Pooling->Final_Purification Pure_Product Pure 14-Hydroxycarminomycin Final_Purification->Pure_Product

Fig 2. General Workflow for 14-Hydroxycarminomycin Extraction and Purification.
Step-by-Step Recommended Starting Protocol

This protocol is a robust starting point based on established methods for anthracycline extraction.[7][8][12] Optimization will be required for your specific strain and fermentation conditions.

  • Harvest and Separation: Harvest the fermentation broth after the optimal incubation period (e.g., 7-9 days). Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.[12] Decant and collect the supernatant.

  • pH Adjustment: Cool the supernatant to 4°C. Slowly add 1N NaOH while stirring to adjust the pH to 8.0-8.5.[12]

  • First Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat Extractions: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate. Pool all three organic extracts.

  • Concentration: Concentrate the pooled organic layers under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Initial Purification: Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column packed in chloroform. Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).[12]

  • Analysis and Final Purification: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the pure compound and further purify using preparative reverse-phase HPLC with an acetonitrile/water gradient if necessary.[12]

References

  • BioGems. (n.d.). Daunorubicin hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30323, Daunorubicin. [Link]

  • Larsen, C., et al. (2022). Solubility of doxorubicin hydrochloride (DOX) in Lipiodol®. ResearchGate. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • PubMed. (2001). Separation methods for anthraquinone related anti-cancer drugs. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • OAText. (2018). Streptomyces scabrisporus, an endophyte isolated from Amphipterygium adstringens as producer of an anthracycline active against different cancer cell lines. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Fabric Phase Sorptive Extraction for the Determination of Anthracyclines in Sewage. [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • YouTube. (2019). The role of pH in Liquid-Liquid Extraction L9 4380. [Link]

  • PubMed Central (PMC). (2018). Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • MDPI. (2025). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]

  • USP. (2012). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. [Link]

  • PubMed Central (PMC). (2026). Separation and Identification of Impurity of Chlortetracycline Hydrochloride Not Included in the European Pharmacopoeia. [Link]

  • European Patent Office. (2010). Genetically modified Streptomyces strains for biotransformations in anthracycline production - Patent 2042608. [Link]

  • ResearchGate. (2025). Anthracycline production by Streptomyces capoamus in batch fermentation. [Link]

  • EPA. (1984). Optimization Of Liquid-liquid Extraction Methods For Analysis Of Organics In Water. [Link]

  • Amanote Research. (2003). (PDF) Anthracycline Production by Streptomyces Capoamus in. [Link]

  • Google Patents. (n.d.). US6747012B1 - Crystalline anthracycline antibiotic and process for producing the same.
  • Google Patents. (n.d.). US8389697B2 - Anthracycline derivative conjugates, process for their preparation and their use as antitumor compounds.
  • Google Patents. (n.d.).
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 69401-50-9 | Product Name : 14-Hydroxy Carminomycin. [Link]

  • Google Patents. (n.d.). US9066963B2 - Methods of treating breast cancer with anthracycline therapy.
  • ResearchGate. (n.d.). Derivatives of HCAm prepared in ethyl acetate and acetone. [Link]

Sources

Troubleshooting

resolving solubility issues of 14-hydroxycarminomycin in aqueous media

Topic: Resolving Solubility Issues in Aqueous Media Ticket ID: #SOL-14HCM-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduction: The "Zwitterion Trap" Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues in Aqueous Media Ticket ID: #SOL-14HCM-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for 14-hydroxycarminomycin (14-HCM) . If you are here, you are likely facing a common frustration: your compound dissolved in DMSO but precipitated immediately upon dilution in PBS or cell culture media.

The Root Cause: 14-HCM (also known as 4-demethyldoxorubicin) is structurally unique among anthracyclines. Unlike Doxorubicin, it possesses a phenolic hydroxyl group at the C4 position (instead of a methoxy group). This makes the molecule amphoteric with a complex pKa profile.

  • At pH < 7.0: The daunosamine amino group is protonated (

    
    ), rendering the molecule cationic and water-soluble.
    
  • At pH ~7.0–8.0 (Neutral): The molecule approaches its isoelectric point where the amine deprotonates. The neutral species dominates, leading to immediate aggregation and precipitation.

  • At pH > 9.0: The phenolic groups deprotonate, increasing solubility again (anionic form), but triggering rapid chemical degradation (hydrolysis/oxidation).

This guide provides self-validating protocols to navigate these stability windows.

Module 1: Physicochemical Profile & Solubility Limits

Before attempting formulation, verify your target concentration against these physicochemical realities.

Table 1: Solubility Profile of 14-Hydroxycarminomycin (HCl Salt)

Solvent SystemSolubility Limit (Est.)Stability WindowNotes
Water (pH 3.0–5.0) > 5 mg/mLHigh (Weeks at 4°C)Requires HCl for protonation. Best for storage.
PBS (pH 7.4) < 0.1 mg/mLVery Low (Minutes)Critical Failure Point. Immediate precipitation likely.
DMSO > 50 mg/mLHigh (Months at -20°C)Standard stock solvent. Avoid freeze/thaw cycles.
Ethanol ~ 1–2 mg/mLModeratePoor solubility compared to DMSO.
PEG 300 / Tween 80 > 2 mg/mLModerateEssential for IV/In vivo formulation.

Pro-Tip: Watch the color. In acidic soluble conditions, 14-HCM is orange-red . If the solution turns violet/blue , the pH has shifted basic, indicating deprotonation and imminent precipitation or degradation [1].

Module 2: Troubleshooting & Protocols

Issue 1: "My compound precipitated when I added PBS."

Diagnosis: You likely diluted a DMSO stock directly into a neutral phosphate buffer. The pH shift neutralized the amine charge, crashing the compound out of solution.

Corrective Protocol: The "Acid-Drop" Method Do not use straight PBS. You must maintain a slightly acidic micro-environment or use a solubilizing excipient.

  • Prepare Stock: Dissolve 14-HCM in pure DMSO at 10 mM.

  • Prepare Diluent: Instead of pure PBS, use Acidified Saline (0.9% NaCl adjusted to pH 5.0 with 0.1N HCl) OR a Citrate Buffer (pH 5.0) .

  • Mixing: Add the DMSO stock dropwise to the vortexing diluent.

    • Why? This prevents local regions of high concentration/neutral pH that trigger nucleation.

Issue 2: "I need neutral pH for cell culture/in vivo."

Diagnosis: You cannot acidify the media, so you must shield the hydrophobic core of the molecule.

Corrective Protocol: Cyclodextrin Complexation Anthracyclines form stable inclusion complexes with Beta-Cyclodextrins, which shield the hydrophobic aglycone from the aqueous environment at neutral pH [2].

Protocol: SBE-β-CD Formulation

  • Reagents: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Step 1: Prepare a 20% (w/v) SBE-β-CD solution in Saline or Water.

  • Step 2: Dissolve 14-HCM in DMSO (10 mg/mL stock).

  • Step 3: Mix in the following ratio:

    • 10% DMSO Stock

    • 90% SBE-β-CD Solution[1]

  • Result: A clear solution stable at physiological pH. The cyclodextrin "cages" the drug, preventing aggregation [3].

Issue 3: "The solution turned purple and lost activity."

Diagnosis: Chemical degradation.[2][3][4] The C4-phenolic group makes 14-HCM more susceptible to oxidation and base-catalyzed hydrolysis than Doxorubicin.

Corrective Protocol: Buffer Exclusion

  • Avoid: Carbonate buffers or any buffer > pH 8.0.

  • Avoid: Phosphate buffers if calcium/magnesium are present (precipitation risk).

  • Action: If a violet color shift is observed, immediately acidify with 0.1N HCl until the color returns to orange.

Module 3: Solubilization Decision Logic

Use this workflow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: 14-HCM Powder AppCheck Application Type? Start->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo ChemAnalysis Analytical (HPLC/MS) AppCheck->ChemAnalysis PrecipCheck Precipitation Risk? InVitro->PrecipCheck CD_Route Use Cyclodextrin (HP-beta-CD or SBE-beta-CD) InVivo->CD_Route Preferred (Lower Toxicity) Cosolvent_Route Cosolvent Mix: 10% DMSO / 40% PEG300 / 5% Tween InVivo->Cosolvent_Route Standard IV Acid_Route Acidified Mobile Phase (Water + 0.1% Formic Acid) ChemAnalysis->Acid_Route DMSO_Route Dissolve in DMSO (Keep <0.5% final conc) PrecipCheck->DMSO_Route Low Conc (<1uM) PrecipCheck->CD_Route High Conc (>10uM)

Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental constraints. Note that Cyclodextrins (CD) offer the highest stability for neutral pH applications.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Use caution. While sonication helps break up aggregates, it generates heat which can degrade 14-HCM. Pulse sonicate (5 seconds on, 10 seconds off) on ice. If the solution does not clear after 3 pulses, the pH is likely incorrect—adjust pH rather than continuing to sonicate.

Q: Why is 14-hydroxycarminomycin less soluble than Doxorubicin? A: While the "14-hydroxy" group adds polarity, the "4-demethyl" modification (which defines the carminomycin core) changes the crystal lattice energy and increases the acidity of the aglycone. This makes the zwitterionic form more dominant and less soluble at neutral pH compared to Doxorubicin [4].

Q: How do I store the stock solution? A: Store as a 10 mM solution in anhydrous DMSO at -20°C or -80°C. Protect from light (wrap in foil). Under these conditions, it is stable for 6 months.[1] Do not store in aqueous buffers for more than 24 hours.

References

  • Krzak, A., et al. (2021). Adjusting the Structure of β-cyclodextrin to Improve Complexation of Anthraquinone-derived Drugs. Cyclodextrin News. 5[4][6][7]

  • MedChemExpress. (2024). Carubicin Hydrochloride (Carminomycin) Solubility and Handling Protocols. MedChemExpress Technical Data. 1[6][7][8]

  • Preobrazhenskaya, M.N., et al. (2006).[9] Second generation drugs-derivatives of natural antitumor anthracycline antibiotics daunorubicin, doxorubicin and carminomycin.[9] ResearchGate. 8

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reference Standards for 14-Hydroxycarminomycin Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of anthracycline antibiotics, the accuracy and reliability of analytical data are paramount. 14-Hydroxycarminomycin, a key analogue...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of anthracycline antibiotics, the accuracy and reliability of analytical data are paramount. 14-Hydroxycarminomycin, a key analogue and potential impurity of the widely used chemotherapeutic agent doxorubicin, requires meticulous quantification and characterization.[1][2] This guide provides an in-depth comparison of reference standards for 14-hydroxycarminomycin, supported by experimental protocols and field-proven insights to ensure the integrity of your analytical results.

The Critical Role of Reference Standards in Anthracycline Analysis

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance that serves as a benchmark for confirming the identity, purity, and strength of a sample. The use of a high-quality reference standard is not merely a procedural step; it is the foundation upon which the validity of the entire analytical method rests. For a compound like 14-hydroxycarminomycin, which may be present in minute quantities alongside the active pharmaceutical ingredient (API) doxorubicin, an accurate reference standard is indispensable for:

  • Peak Identification: Unambiguously confirming the identity of the 14-hydroxycarminomycin peak in a chromatogram, distinguishing it from other related substances.

  • Method Validation: Establishing key validation parameters such as accuracy, precision, linearity, and specificity as mandated by regulatory bodies like the FDA and under ICH guidelines.[3][4]

  • Accurate Quantification: Determining the precise amount of 14-hydroxycarminomycin, which is crucial for impurity profiling and ensuring the safety and efficacy of the drug product.

The workflow for selecting and implementing a reference standard is a critical process that ensures the chosen material is fit for its intended analytical purpose.

cluster_selection Phase 1: Selection & Procurement cluster_qualification Phase 2: Verification & Implementation A Identify Analytical Need (e.g., Impurity Profiling) B Search Pharmacopeias (USP, EP, BP) A->B C Search Commercial Suppliers A->C D Procure Standard & Request Certificate of Analysis (CoA) B->D If available C->D E Evaluate Certificate of Analysis (Purity, Identity, Uncertainty) D->E Receive Standard F In-House Qualification (Verify Identity & Purity) E->F G Establish System Suitability Criteria Using Standard F->G H Implement for Routine Analytical Testing G->H cluster_prep Step 1: Preparation cluster_hplc Step 2: HPLC Analysis cluster_data Step 3: Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) B Prepare Diluent A->B C Prepare Reference Standard and Sample Solutions B->C D Equilibrate HPLC System with Initial Conditions C->D E Perform System Suitability Test (SST) (5 injections of standard) D->E F Inject Blank, Standard(s), and Sample(s) E->F If SST Passes G Integrate Chromatograms F->G H Identify Peak by Retention Time G->H I Quantify Impurity Level Against Reference Standard H->I

Sources

Safety & Regulatory Compliance

Safety

14-HydroxyCarminomycin proper disposal procedures

Topic: 14-Hydroxycarminomycin Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Laboratory Safety Officers, and Drug Development Professionals Executive Summary: The Cytotoxic Im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 14-Hydroxycarminomycin Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Laboratory Safety Officers, and Drug Development Professionals

Executive Summary: The Cytotoxic Imperative

14-Hydroxycarminomycin (also known as Desmethyldoxorubicin) is a potent anthracycline antibiotic. Like its structural analogs doxorubicin and daunorubicin, it functions by intercalating DNA and inhibiting topoisomerase II. Consequently, it is cytotoxic, mutagenic, and potentially teratogenic .

Proper disposal is not merely a regulatory box-checking exercise; it is a critical safety barrier. The anthracycline chromophore (the red/orange quinone structure) is resilient. Standard autoclaving is ineffective for deactivation. The only validated disposal pathways are chemical oxidation (for surface decontamination) and high-temperature incineration (for final waste destruction).

Immediate Spill Response Protocol

If a spill occurs, immediate containment takes precedence over disposal.

The "Crash Cart" Response:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Don double nitrile gloves (0.2 mm minimum combined thickness), a disposable gown with closed front and cuffs, and respiratory protection (N95 or P100) if powder/aerosol is present.

  • Contain: Cover liquid spills with absorbent pads. For powder spills, cover with damp absorbent pads (water-moistened) to prevent dust generation. Do not sweep.

Chemical Deactivation (The "Kill" Step)

For surface decontamination and treating small liquid residues, chemical deactivation is required to break the anthracycline ring structure.

The Agent: Sodium Hypochlorite (Bleach)

  • Concentration: 5% to 10% active chlorine (Standard household bleach strength is sufficient; do not dilute further for this purpose).

  • Mechanism: Oxidative cleavage of the amino-sugar and the tetracyclic anthraquinone ring.

Protocol:

  • Application: Gently pour or spray the bleach solution over the contaminated area/absorbent pads.

  • Contact Time: Allow to sit for 30 minutes .

  • Verification: The deep red/orange color of 14-Hydroxycarminomycin should fade to a pale yellow or colorless solution. Note: If color persists, re-apply bleach.

  • Neutralization: After the contact time, absorb the bleach residue. Rinse the area with water, then clean with a detergent solution to remove sticky residues.

Expert Insight: Never use ethanol or standard laboratory detergents as the primary decontamination step. Ethanol can spread the lipophilic drug, effectively increasing the contamination zone without deactivating the molecule.

Waste Classification & Segregation

Proper segregation prevents regulatory violations (RCRA) and ensures safety.

Visualizing the Waste Stream

WasteDisposal Start Waste Generated Type Determine Waste Type Start->Type Trace Trace Chemotherapy Waste (<3% by weight) Type->Trace Residues Bulk Bulk Chemotherapy Waste (>3% or unused stock) Type->Bulk Significant Vol TraceItems Empty vials, gloves, gowns, IV tubing Trace->TraceItems BulkItems Spill cleanup materials, unused solutions, full vials Bulk->BulkItems YellowBin Yellow Chemotherapy Bin (Soft Waste) TraceItems->YellowBin BlackBin Black RCRA Hazardous Waste Container BulkItems->BlackBin Disposal High-Temperature Incineration (Regulated Medical Waste) YellowBin->Disposal BlackBin->Disposal

Figure 1: Decision matrix for segregating 14-Hydroxycarminomycin waste based on volume and concentration.

Detailed Segregation Table
Waste CategoryDefinitionExamplesContainer TypeDisposal Path
Trace Waste Items with minimal residue (<3% by weight)Empty vials, gloves, gowns, bench paper, IV tubing.Yellow rigid container or bag labeled "Chemotherapy Waste".[2][3]Incineration (Medical Waste)
Bulk Waste Items saturated with drug or unused stockUnused stock solutions, spill cleanup pads, half-full vials.Black RCRA Hazardous Waste Container.Hazardous Waste Incineration
Sharps Needles, broken glass, slidesSyringes with needles, broken ampoules.Yellow Puncture-Proof Sharps Container.Incineration

Regulatory Note (RCRA): While 14-Hydroxycarminomycin does not have a specific "U-list" code like Daunorubicin (U059), it is best practice to manage it as RCRA Hazardous Waste due to its toxicity and mutagenicity. Label containers clearly: "Hazardous Waste - Cytotoxic - 14-Hydroxycarminomycin".

Final Disposal & Compliance

The Golden Rule: Incineration is Mandatory. Landfilling cytotoxic waste is strictly prohibited in most jurisdictions due to the risk of groundwater leaching.

  • Trace Waste: Sent to a medical waste facility for incineration.[4]

  • Bulk Waste: Must be handled by a licensed hazardous waste transporter and sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for hazardous chemical incineration.

Documentation: Maintain a waste manifest for all Bulk Waste shipments. Ensure the Safety Data Sheet (SDS) is accessible to the waste handler.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[3] OSHA Safety and Health Topics.[3] [Link]

  • World Health Organization (WHO). (2019). Safe management of wastes from health-care activities: A summary.[Link]

  • PubChem. 14-Hydroxycarminomycin Compound Summary. National Library of Medicine. [Link]

  • University of Pittsburgh EHS. Chemotherapeutic/Antineoplastic Waste Disposal Guidelines.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.